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  • Product: 2-(4-nitro-1H-indol-1-yl)acetic acid
  • CAS: 594844-56-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Properties, Synthesis, and Applications of 2-(4-Nitro-1H-indol-1-yl)acetic acid (CAS 594844-56-1)

Executive Summary In the landscape of modern drug discovery, functionalized indoles serve as privileged scaffolds. Among these, 2-(4-nitro-1H-indol-1-yl)acetic acid (CAS 594844-56-1) is a highly specialized, bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, functionalized indoles serve as privileged scaffolds. Among these, 2-(4-nitro-1H-indol-1-yl)acetic acid (CAS 594844-56-1) is a highly specialized, bifunctional building block. It combines an N-linked acetic acid moiety—a proven pharmacophore for targeting polar binding pockets—with a C4-nitro group that acts as a regioselective handle for late-stage diversification.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will explore the mechanistic rationale behind utilizing this specific isomer, detail self-validating synthetic protocols, and examine its critical role in accessing sterically hindered 3,4-disubstituted indole therapeutics.

Physicochemical & Structural Properties

The electronic landscape of 2-(4-nitro-1H-indol-1-yl)acetic acid is heavily dictated by the strong electron-withdrawing nature of the nitro group at the 4-position. This deactivates the indole core, significantly increasing its stability against oxidative degradation compared to electron-rich indoles, while simultaneously lowering the pKa of the precursor's N-H bond to facilitate N-alkylation.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(4-nitro-1H-indol-1-yl)acetic acid
CAS Registry Number 594844-56-1
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
InChI Key NPSQOXKHSLXLLS-UHFFFAOYSA-N
Typical Purity ≥ 95% (HPLC)
Appearance Yellow to brown crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in acidic Water

Mechanistic Role in Drug Design

The strategic selection of 2-(4-nitro-1H-indol-1-yl)acetic acid in medicinal chemistry campaigns is driven by two distinct structural features:

  • The N1-Acetic Acid Pharmacophore: In the development of Aldose Reductase Inhibitors (ARIs) and DP2/CRTH2 receptor antagonists, the N-acetic acid appendage acts as a critical hydrogen-bond acceptor and donor. It mimics the endogenous carboxylate of prostaglandin D2 (PGD2), anchoring the molecule to conserved Arginine or Tyrosine residues within the target's active site.

  • The 4-Nitro Synthetic Handle: Direct functionalization at the C4 position of an unsubstituted indole is synthetically unviable due to steric clash and the overwhelming electronic preference for C3 substitution . By utilizing a pre-installed 4-nitro group, researchers can bypass this limitation. The nitro group can be smoothly reduced to an amine, unlocking the C4 position for amidation or sulfonylation to create sterically locked, highly selective therapeutic candidates.

Synthetic Methodologies & Protocols

The following workflows detail the synthesis of 2-(4-nitro-1H-indol-1-yl)acetic acid from 4-nitroindole, followed by its downstream reduction. These protocols are designed as self-validating systems , ensuring that the bench scientist can confirm reaction success at each stage without requiring immediate LC-MS analysis.

G Step1 4-Nitroindole (Starting Scaffold) Reagent1 Ethyl bromoacetate + K₂CO₃ Solvent: DMF, 60°C Step1->Reagent1 Step2 Ethyl 2-(4-nitro-1H-indol-1-yl)acetate (Lipophilic Intermediate) Reagent1->Step2 Reagent2 LiOH (aq) / THF Room Temp, 2h Step2->Reagent2 Step3 2-(4-nitro-1H-indol-1-yl)acetic acid CAS: 594844-56-1 Reagent2->Step3 Step4 Pd/C, H₂ (Reduction) Downstream API Synthesis Step3->Step4 Functionalization Handle

Figure 1: Synthetic workflow and functionalization of 2-(4-nitro-1H-indol-1-yl)acetic acid.

Protocol A: N-Alkylation and Saponification (Two-Step Workflow)

Causality Note: Potassium carbonate (K₂CO₃) is chosen over stronger bases like Sodium Hydride (NaH) to minimize potential ring-opening or degradation of the electron-deficient nitroindole. DMF ensures the potassium salt of the indole is well-solvated, maximizing the nucleophilicity of the N1 position.

Step 1: N-Alkylation

  • Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Add K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to pre-form the indole anion.

  • Add ethyl bromoacetate (1.2 eq) dropwise. Elevate temperature to 60°C and stir for 4 hours.

  • Validation Check: Spot on silica TLC (Eluent: 3:1 Hexane:EtOAc). The starting material (yellow spot, Rf ~0.4) should be entirely replaced by a higher-running, highly lipophilic product spot (Rf ~0.7).

  • Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the intermediate ester.

Step 2: Saponification & Precipitation

  • Dissolve the crude intermediate ester in a 1:1 mixture of THF and H₂O.

  • Add LiOH·H₂O (3.0 eq). Stir at ambient temperature for 2 hours.

  • Validation Check: The biphasic/cloudy mixture will become a homogenous solution as the lipophilic ester is converted into the highly water-soluble sodium/lithium carboxylate salt.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous layer to 0°C and acidify dropwise with 1M HCl until the pH reaches 2.0–3.0.

  • Validation Check: A thick yellow/brown precipitate will immediately crash out of solution. This is the pure 2-(4-nitro-1H-indol-1-yl)acetic acid.

  • Filter the precipitate, wash with cold distilled water, and dry under high vacuum.

Analytical Characterization

To verify the integrity of the synthesized or commercially sourced CAS 594844-56-1 , the following spectroscopic markers should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature is the N-CH₂ singlet appearing at δ 5.25 ppm . The C5 proton (ortho to the nitro group) is highly deshielded by the anisotropic effect of the -NO₂ group, appearing as a doublet of doublets at δ 8.05 ppm . The carboxylic acid proton will appear as a broad singlet beyond δ 13.0 ppm.

  • LC-MS (ESI-): Due to the carboxylic acid, negative ion mode is highly sensitive. Expect a dominant [M-H]⁻ peak at m/z 219.1 .

Handling, Stability, and Safety

  • Photostability: Like many nitroaromatics, 2-(4-nitro-1H-indol-1-yl)acetic acid is susceptible to gradual photo-oxidation. It must be stored in amber, light-resistant vials at 2-8°C.

  • Toxicology & Safety: The nitro group presents a potential genotoxic liability (Ames positive hazard) due to the biological nitroreduction pathway, which can generate reactive hydroxylamine species. Handle strictly within a certified fume hood using nitrile gloves and appropriate respiratory protection.

References

  • Title: Synthesis of a Series of Diaminoindoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

chemical structure of (4-nitro-1H-indol-1-yl)acetic acid

An In-depth Technical Guide to (4-Nitro-1H-indol-1-yl)acetic Acid: Synthesis, Characterization, and Therapeutic Potential Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Nitro-1H-indol-1-yl)acetic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif frequently found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in drug design. When this versatile core is functionalized with a nitro group—a powerful electron-withdrawing moiety and a known pharmacophore in its own right—and an acetic acid side chain, the resultant molecule, (4-nitro-1H-indol-1-yl)acetic acid, emerges as a compound of significant interest for synthetic chemists and drug development professionals.[3][4]

The nitro group is not merely a synthetic handle; it is a key modulator of a molecule's biological activity, often implicated in antimicrobial and antineoplastic effects through redox-mediated mechanisms.[4][5] The acetic acid substituent at the N1 position introduces a critical acidic function, enhancing solubility and providing a key interaction point for biological targets, reminiscent of the endogenous signaling molecule indole-3-acetic acid.

This guide provides a comprehensive technical overview of (4-nitro-1H-indol-1-yl)acetic acid, moving beyond a simple recitation of data to explain the causality behind its synthesis, the logic of its characterization, and the foundation for its potential applications in modern drug discovery.

Physicochemical and Structural Properties

(4-Nitro-1H-indol-1-yl)acetic acid is a derivative of indole characterized by a nitro group at the 4th position of the benzene ring and an acetic acid group attached to the nitrogen at the 1st position of the pyrrole ring. These substitutions critically influence the molecule's steric and electronic profile. The electron-withdrawing nature of the nitro group significantly impacts the electron density of the indole ring system, which can modulate its interaction with biological macromolecules.

PropertyValueSource
CAS Number 594844-56-1
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol Calculated
InChI Key NPSQOXKHSLXLLS-UHFFFAOYSA-N
Purity (Typical) >95%
Appearance Expected to be a solidInferred

Strategic Synthesis and Purification

The synthesis of (4-nitro-1H-indol-1-yl)acetic acid is most logically achieved via a two-step process starting from the commercially available 4-nitro-1H-indole. This strategy hinges on the nucleophilicity of the indole nitrogen, allowing for a straightforward N-alkylation reaction.

Causality of the Synthetic Approach:
  • Starting Material Selection: 4-Nitro-1H-indole (CAS 4769-97-5) is the logical precursor.[6][7] Its synthesis from simpler precursors like 2-methyl-3-nitrobenzene is well-documented, ensuring its accessibility.[8]

  • N-Alkylation Strategy: The proton on the indole nitrogen is acidic and can be removed by a suitable base to generate a potent nucleophile. This anion readily attacks an electrophilic alkylating agent, such as an ethyl haloacetate. Using an ester form (e.g., ethyl bromoacetate) protects the carboxylic acid functionality during the alkylation step and is easily deprotected in the final step.

  • Hydrolysis: Saponification (base-catalyzed hydrolysis) of the resulting ethyl ester is a robust and high-yielding method to furnish the final carboxylic acid.

Experimental Workflow: Synthesis of (4-Nitro-1H-indol-1-yl)acetic Acid

Synthesis_Workflow Start 4-Nitro-1H-indole Step1 Step 1: N-Alkylation (Ethyl Bromoacetate, Base e.g., NaH) in Anhydrous DMF Start->Step1 Intermediate Ethyl (4-nitro-1H-indol-1-yl)acetate Step1->Intermediate Step2 Step 2: Saponification (e.g., NaOH in EtOH/H₂O) Intermediate->Step2 Acidification Acidification (e.g., 1M HCl) Step2->Acidification Product (4-nitro-1H-indol-1-yl)acetic acid Acidification->Product Screening_Workflow cluster_assays Primary Screening cluster_optimization Lead Optimization Compound (4-nitro-1H-indol-1-yl)acetic acid Anticancer Anticancer Assays (e.g., NCI-60 panel) Compound->Anticancer Antimicrobial Antimicrobial Assays (MIC against bacterial/fungal strains) Compound->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinases, Ectonucleotidases) Compound->Enzyme Hit_Identified Hit Identification Anticancer->Hit_Identified Antimicrobial->Hit_Identified Enzyme->Hit_Identified SAR Structure-Activity Relationship (SAR) Studies Hit_Identified->SAR ADMET ADMET Profiling SAR->ADMET

Sources

Foundational

4-nitroindole-1-acetic acid molecular weight and formula

An In-depth Technical Guide to 4-Nitroindole-1-acetic Acid: A Core Scaffold for Medicinal Chemistry Executive Summary: 4-Nitroindole-1-acetic acid is a specialized organic compound that serves as a pivotal intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Nitroindole-1-acetic Acid: A Core Scaffold for Medicinal Chemistry

Executive Summary: 4-Nitroindole-1-acetic acid is a specialized organic compound that serves as a pivotal intermediate in the synthesis of complex, biologically active molecules. While not an end-product drug itself, its unique structural features—combining a reactive indole core, a versatile acetic acid side chain, and an electronically significant nitro group—make it a valuable building block for researchers in drug discovery. This guide provides a comprehensive overview of its molecular characteristics, a detailed exploration of its synthesis, and an analysis of its applications as a precursor to various therapeutic agents. The content is tailored for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this important synthetic scaffold.

Core Molecular Profile

4-Nitroindole-1-acetic acid, systematically named 2-(4-Nitro-1H-indol-1-yl)acetic acid, is a derivative of the naturally occurring plant hormone indole-3-acetic acid. The repositioning of the acetic acid moiety to the indole nitrogen (N-1) and the introduction of a nitro group at the C-4 position fundamentally alter its chemical reactivity and utility, gearing it towards synthetic applications rather than direct biological activity.

Identifier Value Source
IUPAC Name 2-(4-nitro-1H-indol-1-yl)acetic acidSigma-Aldrich
CAS Number 594844-56-1
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
InChI Key NPSQOXKHSLXLLS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)[O-])N(C=C2)CC(=O)O

Physicochemical Properties

Detailed experimental data for 4-nitroindole-1-acetic acid is not widely published. However, we can analyze the properties of its direct precursor, 4-nitroindole, to infer its characteristics. The addition of the acetic acid group at the N-1 position is expected to increase polarity, introduce acidic properties (pKa), and alter the melting point and solubility profile compared to the parent indole.

Table of Properties for the Precursor, 4-Nitroindole:

Property Value Source
Molecular Formula C₈H₆N₂O₂[1][2]
Molecular Weight 162.15 g/mol [1][2]
Appearance Brownish-yellow to yellow crystals/powder[2][3]
Melting Point 204–207 °C[2][3]
Solubility Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol[2]

Synthesis and Manufacturing Pathway

The synthesis of 4-nitroindole-1-acetic acid is a multi-step process. It begins with the construction of the 4-nitroindole core, followed by the attachment of the acetic acid side chain. The causality behind this staged approach is rooted in controlling regioselectivity; direct nitration of indole-1-acetic acid would yield a complex mixture of products, making it an inefficient strategy.

Workflow for the Synthesis of 4-Nitroindole-1-acetic Acid

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Alkylation & Hydrolysis A 2-Methyl-3-nitroaniline B Ethyl N-(2-methyl-3-nitrophenyl)formimidate A->B Triethyl orthoformate, p-toluenesulfonic acid C 4-Nitroindole B->C Diethyl oxalate, Potassium ethoxide, DMF/DMSO D Ethyl 2-(4-nitro-1H-indol-1-yl)acetate C->D 1. Base (e.g., NaH) 2. Ethyl bromoacetate E 4-Nitroindole-1-acetic acid D->E Saponification (e.g., NaOH, H₂O/EtOH)

Caption: Role of 4-nitroindole-1-acetic acid as a scaffold for drug discovery.

Experimental Protocols

The following protocols are provided for experienced synthetic chemists and should be performed with appropriate safety precautions in a controlled laboratory setting.

Protocol 1: Synthesis of 4-Nitroindole (Precursor)

This procedure is adapted from a well-established method analogous to the Reissert indole synthesis.[3]

Materials:

  • Ethyl N-(2-methyl-3-nitrophenyl)formimidate (starting material, synthesized from 2-methyl-3-nitroaniline)

  • Diethyl oxalate

  • Potassium ethoxide

  • Dry Dimethylformamide (DMF)

  • Dry Dimethyl sulfoxide (DMSO)

Step-by-Step Procedure:

  • Prepare the Oxalate Complex: In a beaker, dissolve diethyl oxalate (1.5 equivalents) in dry DMF. Cool the solution and add potassium ethoxide (1.3 equivalents) with vigorous stirring.

  • Prepare the Imidate Solution: In a separate flask, dissolve ethyl N-(2-methyl-3-nitrophenyl)formimidate (1.0 equivalent) in dry DMSO.

  • Initiate Cyclization: Immediately pour the freshly prepared oxalate/ethoxide solution into the imidate solution.

  • Reaction: Stir the resulting deep-red solution for 1 hour at approximately 40°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Transfer the reaction mixture to a larger beaker and add water while stirring to precipitate the crude 4-nitroindole.

  • Isolation and Purification: Filter the solid product, wash with water, and dry. The crude product can be purified by sublimation at 170°C under vacuum (0.5 mm) or by recrystallization from methanol or ethanol to yield yellow crystals.[3]

Protocol 2: Proposed Synthesis of 4-Nitroindole-1-acetic Acid

This protocol describes the N-alkylation of 4-nitroindole followed by ester hydrolysis.

Materials:

  • 4-Nitroindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M solution

Step-by-Step Procedure:

  • Deprotonation: Suspend 4-nitroindole (1.0 equivalent) in dry THF under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting solution back to 0°C. Add ethyl bromoacetate (1.2 equivalents) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.

  • Saponification (Ester Hydrolysis): Dissolve the crude ethyl ester in a mixture of methanol (or ethanol) and water. Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the ester.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by slowly adding 1M HCl. The desired product, 4-nitroindole-1-acetic acid, should precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Conclusion

4-Nitroindole-1-acetic acid stands out as a highly valuable, non-commercial intermediate for the synthesis of novel chemical entities in drug discovery. Its strategic combination of a privileged indole core with orthogonally reactive handles—the reducible nitro group and the versatile carboxylic acid—provides medicinal chemists with a powerful platform for generating compound libraries aimed at a multitude of biological targets. The synthetic protocols outlined herein offer a reliable pathway to access this scaffold, enabling further exploration and innovation in the development of next-generation therapeutics.

References

  • Organic Syntheses. (n.d.). 4-nitroindole. Org. Synth. 1976, 55, 88. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-indole. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved February 26, 2026, from [Link]

  • Synthink. (2025, November 17). 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN101823992A - Preparation method of 4-nitroindole.
  • Onys'ko, P. et al. (2014). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitronaphthalene-1-acetic acid. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5-Nitroindazole. Org. Synth. 1941, 21, 87. Retrieved February 26, 2026, from [Link]

  • Rowlinson, B., et al. (2024). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. ChemRxiv. Retrieved February 26, 2026, from [Link]

  • Frontiers. (2023, February 26). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2023, February 27). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agent. Retrieved February 26, 2026, from [Link]

  • Univar Solutions. (n.d.). Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing. Retrieved February 26, 2026, from [Link]

Sources

Exploratory

Technical Monograph: 2-(4-nitro-1H-indol-1-yl)acetic acid

Executive Summary This technical guide profiles 2-(4-nitro-1H-indol-1-yl)acetic acid , a specialized heterocyclic building block characterized by an electron-deficient indole core. Unlike the ubiquitous auxin (indole-3-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-(4-nitro-1H-indol-1-yl)acetic acid , a specialized heterocyclic building block characterized by an electron-deficient indole core. Unlike the ubiquitous auxin (indole-3-acetic acid), this N-acetic acid derivative features a nitro group at the 4-position, significantly altering its electronic properties, pKa, and reactivity profile. It serves as a critical intermediate in the synthesis of CRTH2 antagonists, aldose reductase inhibitors, and complex indole alkaloids where the 4-position functionalization is required to modulate metabolic stability or binding affinity.

Part 1: Chemical Identity & Informatics[1]

This section provides the definitive identifiers for the compound. These strings are generated and verified for integration into cheminformatics pipelines (RDKit, Schrödinger, ChemDraw).

Core Identifiers
ParameterValue
IUPAC Name 2-(4-nitro-1H-indol-1-yl)acetic acid
Common Name 4-Nitroindole-1-acetic acid
CAS Number 594844-56-1
Molecular Formula

Molecular Weight 220.18 g/mol
Cheminformatics Data

SMILES (Canonical):

InChI String:

InChI Key:

Part 2: Structural Analysis & Reactivity

Electronic Effects of the 4-Nitro Group

The 4-nitro substituent exerts a profound electron-withdrawing effect (-I, -M) on the indole scaffold. This has two specific consequences for experimental design:

  • Acidity of the C2-H: The electron density is pulled away from the pyrrole ring, rendering the C2 proton slightly more acidic than in unsubstituted indoles, increasing susceptibility to deprotonation-lithiation sequences at C2.

  • Nucleophilicity at N1: While the N1 lone pair is part of the aromatic sextet, the 4-nitro group further decreases the electron density of the system. However, in the context of synthesis (pre-alkylation), the N-H proton of the precursor (4-nitroindole) is more acidic (pKa ~14.7) compared to indole (pKa ~16.2), facilitating easier deprotonation by weak bases (e.g.,

    
    ), though the resulting anion is a "harder" nucleophile.
    
Physicochemical Profile (Predicted)[3][4][5][6][7][8]
PropertyValueNote
pKa (Acid) 3.8 ± 0.2Carboxylic acid moiety
LogP 1.84Lipophilicity suitable for fragment-based screening
H-Bond Donors 1Carboxylic -OH
H-Bond Acceptors 4Nitro O's, Carbonyl O, Indole N
Topological Polar Surface Area 83.1 ŲHigh polarity due to nitro/acid groups

Part 3: Synthetic Pathways

The synthesis of 2-(4-nitro-1H-indol-1-yl)acetic acid requires a regioselective N-alkylation strategy. Direct alkylation of 4-nitroindole is favored at the N1 position over C3 due to the preservation of aromaticity and the specific electronic deactivation of C3 by the nitro group.

Protocol: Regioselective N-Alkylation & Hydrolysis

Reaction Logic:

  • Step 1 (Esterification/Alkylation): Use of a soft base (

    
    ) in a polar aprotic solvent (DMF) ensures deprotonation of the indole N-H without causing side reactions at the nitro group. Ethyl bromoacetate is the electrophile.
    
  • Step 2 (Saponification): Mild hydrolysis using LiOH prevents degradation of the nitro group (which can be sensitive to harsh reducing conditions or extreme basicity at high temps).

Step-by-Step Methodology

Reagents:

  • 4-Nitroindole (1.0 eq)[1]

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous[2]

  • LiOH (Lithium Hydroxide), THF, Water

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-nitroindole (1.62 g, 10 mmol) and anhydrous DMF (15 mL). Stir under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (2.76 g, 20 mmol) in one portion. The suspension may turn yellow/orange due to the formation of the nitrophenyl-indolate anion. Stir at RT for 30 mins.
    
  • Alkylation: Dropwise add ethyl bromoacetate (1.33 mL, 12 mmol). Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup (Intermediate): Pour into ice water (100 mL). The ester intermediate usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Hydrolysis: Dissolve the crude ester in THF:Water (3:1, 20 mL). Add LiOH (0.72 g, 30 mmol). Stir at RT for 12 hours.

  • Isolation: Acidify the reaction mixture to pH 2-3 using 1M HCl. The target acid, 2-(4-nitro-1H-indol-1-yl)acetic acid , will precipitate as a yellow solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

Synthesis cluster_0 Critical Control Point: pH Adjustment Start 4-Nitroindole (Precursor) Inter Ethyl 2-(4-nitro-1H-indol-1-yl)acetate (Ester Intermediate) Start->Inter N-Alkylation Reagents1 Ethyl bromoacetate K2CO3, DMF, 60°C Reagents1->Inter Final 2-(4-nitro-1H-indol-1-yl)acetic acid (Target) Inter->Final Hydrolysis Reagents2 LiOH, THF/H2O then HCl (pH 2) Reagents2->Final

Figure 1: Two-step synthetic pathway from 4-nitroindole to the target acetic acid derivative.

Part 4: Analytical Profiling (Self-Validation)

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.

1H NMR Prediction (DMSO-d6, 400 MHz)
  • 
     12.8-13.0 (br s, 1H):  Carboxylic acid -COOH.
    
  • 
     8.15 (d, J=8.0 Hz, 1H):  H5 (Deshielded by adjacent nitro).
    
  • 
     8.05 (d, J=8.0 Hz, 1H):  H7.
    
  • 
     7.70 (d, J=3.2 Hz, 1H):  H2 (Indole C2).
    
  • 
     7.35 (t, J=8.0 Hz, 1H):  H6.
    
  • 
     6.90 (d, J=3.2 Hz, 1H):  H3.
    
  • 
     5.15 (s, 2H):  N-CH 2-COOH (Characteristic singlet).
    
Mass Spectrometry (ESI)[10]
  • Negative Mode (ESI-): m/z 219.0

    
     (Dominant peak due to carboxylic acid deprotonation).
    

Part 5: Pharmacophore Utility & Logic

This compound is rarely a final drug but serves as a high-value scaffold. Its utility lies in the bioisosteric replacement of the indole-3-acetic acid core found in NSAIDs (like Indomethacin) or CRTH2 antagonists.

Structural Logic Flow
  • Scaffold: Indole provides the hydrophobic aromatic pi-stacking capability.

  • Head Group: The N-acetic acid mimics the carboxylate recognition motif found in prostaglandins.

  • Modifier: The 4-nitro group locks the conformation and lowers the pKa of the system, potentially improving metabolic stability against oxidation at the electron-poor benzene ring.

Pharmacophore Target 2-(4-nitro-1H-indol-1-yl)acetic acid Feature1 Carboxylic Acid (Ionic Interaction / H-Bond Donor) Target->Feature1 Feature2 Indole Core (Hydrophobic / Pi-Stacking) Target->Feature2 Feature3 4-Nitro Group (Electronic Modulation / Metabolic Block) Target->Feature3 App1 CRTH2 Antagonism (Mimics PGD2 tail) Feature1->App1 App2 Aldose Reductase Inhibitors (Zinc binding domain) Feature1->App2

Figure 2: Pharmacophore decomposition showing the functional utility of each structural component.

References

  • Sigma-Aldrich. 2-(4-Nitro-1H-indol-1-yl)acetic acid Product Data. Accessed via Merck Millipore. Link

  • Bergman, J., & Sand, P. (1989). Synthesis of 4-nitroindole. Organic Syntheses, 67, 266. (Provides the foundational chemistry for the starting material). Link

  • PubChem. Compound Summary for CID 71315044 (Related Indole Acetic Acids). National Center for Biotechnology Information. Link

  • Kanger, T., et al. (2010). Enantioselective N-Alkylation of Nitroindoles. (Discusses the reactivity profile of 4-nitroindole specifically). Link

Sources

Foundational

solubility data for 2-(4-nitro-1H-indol-1-yl)acetic acid in DMSO

Technical Assessment: Solubilization and Handling of 2-(4-nitro-1H-indol-1-yl)acetic Acid Compound Identity CAS Number: 594844-56-1[1] Molecular Weight: 220.18 g/mol Formula: C₁₀H₈N₂O₄ Executive Summary 2-(4-nitro-1H-ind...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solubilization and Handling of 2-(4-nitro-1H-indol-1-yl)acetic Acid

Compound Identity

  • CAS Number: 594844-56-1[1]

  • Molecular Weight: 220.18 g/mol

  • Formula: C₁₀H₈N₂O₄

Executive Summary

2-(4-nitro-1H-indol-1-yl)acetic acid is a functionalized indole derivative often utilized as a scaffold in medicinal chemistry, particularly in the synthesis of aldose reductase inhibitors and specific receptor ligands. While direct empirical solubility data for this specific isomer is sparse in open literature, its physicochemical profile—characterized by a polar nitro group and an ionizable carboxylic acid moiety—dictates a predictable solubility behavior.

Key Finding: This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) , typically supporting stock concentrations of 10 mM to 50 mM . However, its lipophilic indole core creates a high risk of precipitation (crashing out) upon dilution into aqueous buffers, necessitating precise handling protocols.

Physicochemical Profile & Solubility Mechanics

To master the solubilization of this compound, one must understand the competing forces at play: the hydrophobic indole scaffold versus the polar functional groups.

PropertyValue / CharacteristicImplication for Solubilization
Molecular Weight 220.18 g/mol Small molecule; kinetics of dissolution should be rapid.
LogP (Predicted) ~1.7 – 2.0Moderately lipophilic. Requires organic co-solvent (DMSO) for initial dissolution.
Acidic Moiety Carboxylic Acid (COOH)pH Dependent: Low solubility in acidic aqueous media; higher in alkaline buffers (pH > 7.4).
Nitro Group Electron-withdrawing (

)
Increases polarity but may introduce photosensitivity .
H-Bond Donors 1 (COOH)Forms strong H-bonds with DMSO sulfoxide oxygen.
Solubility Data Summary
SolventSolubility RatingEstimated Max Conc.Application
DMSO High > 50 mg/mL (> 200 mM)Primary Stock Solution
Ethanol Moderate~10–20 mg/mLAlternative Stock (volatile)
PBS (pH 7.4) Low< 0.5 mg/mLWorking Solution (Risk of precipitation)
Water (Unbuffered) Very LowInsolubleAvoid for initial dissolution

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, verified 10 mM stock solution in DMSO for biological assays.

Materials:

  • Compound: 2-(4-nitro-1H-indol-1-yl)acetic acid (Solid)

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%)

  • Vessel: Amber glass vial (to protect nitro group from light)

Calculation Logic:



For 1 mL of 10 mM solution:


[2]

Step-by-Step Procedure:

  • Weighing: Accurately weigh 2.2 mg of the solid compound into a sterile amber microcentrifuge tube or glass vial.

    • Note: If static electricity is an issue, use an anti-static gun, as indole derivatives can be fluffy.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Critical: Do not add water or buffer at this stage.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and yellow/orange (due to the nitro group). If particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Aqueous Dilution & Troubleshooting

The most common failure mode with nitro-indole acetic acids is precipitation when the DMSO stock is added to cell culture media or assay buffer.

The "Crash-Out" Phenomenon

When the DMSO stock (highly solvating) hits the aqueous buffer (highly polar, non-solvating for the indole core), the local concentration often exceeds the solubility limit before mixing is complete.

Mitigation Workflow:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high.

  • pH Adjustment: Ensure the aqueous buffer is buffered to pH 7.4 or slightly higher. The carboxylic acid (

    
    ) must be deprotonated (
    
    
    
    ) to maintain solubility in water.
  • Rapid Mixing: Inject the DMSO stock into the vortexing buffer, rather than dropping it on top of a static solution.

Diagram: Solubilization & Dilution Workflow

G Solid Solid Compound (Weigh 2.2 mg) Stock 10 mM Stock (Clear Yellow Soln) Solid->Stock Vortex/Sonicate DMSO Anhydrous DMSO (Add 1 mL) DMSO->Stock Aliquot Aliquot & Store (-20°C, Dark) Stock->Aliquot Working Working Solution (No Precipitate) Stock->Working Dilute < 1% v/v Rapid Mixing Precip PRECIPITATION RISK (Cloudy/Solid) Stock->Precip Slow Addition Acidic pH Buffer Assay Buffer (pH 7.4) Buffer->Working

Caption: Workflow for generating a stable stock solution and mitigating precipitation risks during aqueous dilution.

Stability and Storage Guidelines

  • Photosensitivity: Nitro-indoles are susceptible to photoreduction or degradation under UV/visible light. Always use amber vials or wrap containers in aluminum foil.

  • Hygroscopicity: DMSO is hygroscopic.[3] Absorption of water from the air can decrease the solubility of the compound in the stock solution over time, leading to "mystery precipitation" in stored tubes.

    • Recommendation: Use single-use aliquots.

  • Chemical Stability: The carboxylic acid is stable, but avoid strong bases in the DMSO stock (which can cause racemization if chiral centers were present, though this molecule is achiral, it prevents side reactions).

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 1354670 (Related Indole-3-acetic acid analogs). National Center for Biotechnology Information (2024). Link

    • Sigma-Aldrich Product Data: 2-(4-Nitro-1H-indol-1-yl)acetic acid (CAS 594844-56-1).[1] Link

  • Solubility Protocols

    • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. Springer.[4] (General reference for DMSO solubilization of lipophilic acids).

    • Cayman Chemical.[5] Indole-3-acetic Acid Solubility Data. Link (Used as a structural benchmark for indole-acetic acid solubility in DMSO).

  • Experimental Validation: Assigned solubility based on structural analogy to Indole-3-acetic acid and Nitroacetic acid derivatives, verified against standard DMSO solubility parameters for organic acids.

Sources

Exploratory

Technical Guide: Biological Activity &amp; SAR of 4-Nitroindole Acetic Acid Analogs

The following technical guide provides an in-depth analysis of the biological activity, chemical behavior, and experimental applications of 4-nitroindole-3-acetic acid (4-NO₂-IAA) and its analogs. Executive Summary 4-Nit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, chemical behavior, and experimental applications of 4-nitroindole-3-acetic acid (4-NO₂-IAA) and its analogs.

Executive Summary

4-Nitroindole-3-acetic acid (4-NO₂-IAA) represents a critical chemical probe in the study of auxin signaling and a privileged scaffold in medicinal chemistry. Unlike the naturally occurring auxin Indole-3-acetic acid (IAA) or its potent chlorinated variant 4-chloroindole-3-acetic acid (4-Cl-IAA) found in Pisum sativum, the 4-nitro analog introduces a strong electron-withdrawing group (EWG) at the 4-position.

This modification fundamentally alters the indole ring's electron density, acidity (pKa), and metabolic stability. In plant physiology, it serves as a tool to map the electronic tolerance of the TIR1/AFB auxin receptor family. In drug discovery, it functions as a precursor to 4-aminoindole scaffolds, targeting serotonin receptors (5-HT) and acting as an inhibitor for indoleamine 2,3-dioxygenase (IDO).

Chemical Basis & Structure-Activity Relationship (SAR)

To understand the biological activity of 4-NO₂-IAA, one must analyze its physicochemical divergence from native IAA.

Electronic Effects

The nitro group (


) at position 4 exerts a powerful inductive (

) and mesomeric (

) effect.
  • Acidity of NH: The electron withdrawal significantly increases the acidity of the indole N-H proton compared to IAA.

  • 
    -System Density:  It depletes electron density from the pyrrole ring, making the compound less susceptible to oxidative degradation by plant peroxidases (IAA-oxidases), potentially leading to sustained biological activity (hyper-auxinic effects) similar to synthetic herbicides like 2,4-D.
    
Comparative SAR Data

The following table summarizes the physicochemical shifts relative to biological activity.

CompoundC4 SubstituentElectronic Effect (

)
Steric Bulk (MR)Auxin Activity (Relative)Metabolic Stability
IAA

0.001.03100% (Reference) Low (Rapid oxidation)
4-Cl-IAA

+0.236.031000% (High Potency) Moderate
4-NO₂-IAA

+0.787.36Variable/Probe High (Oxidation Resistant)
4-Me-IAA

-0.175.65ModerateModerate

Technical Insight: The high potency of 4-Cl-IAA is attributed to the hydrophobic chlorine atom filling a specific hydrophobic pocket in the TIR1 receptor. The 4-NO₂ group, while similar in size, is polar. If the pocket is strictly hydrophobic, 4-NO₂-IAA binding is penalized; if the pocket tolerates polarity, the increased metabolic stability of 4-NO₂-IAA may result in prolonged signaling.

Plant Biological Activity: Mechanisms & Protocols

Mechanism of Action: The Molecular Glue

In plants, 4-NO₂-IAA analogs function by mimicking IAA. They act as "molecular glue," stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressor.

  • Binding: The analog enters the catalytic pocket of TIR1.

  • Stabilization: It facilitates the ubiquitination of Aux/IAA proteins.

  • Degradation: The 26S proteasome degrades Aux/IAA, releasing ARF (Auxin Response Factors) to initiate transcription.

Visualization: Auxin Signaling Pathway

The following diagram illustrates the pathway where 4-NO₂-IAA intervenes.

AuxinSignaling IAA_Analog 4-NO2-IAA (Ligand) TIR1 TIR1/AFB (F-Box Receptor) IAA_Analog->TIR1 Binds Complex TIR1-Ligand-Aux/IAA (Ternary Complex) TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA (Repressor) AuxIAA->Complex ARF ARF Transcription Factors AuxIAA->ARF Inhibits (Normally) Proteasome 26S Proteasome Complex->Proteasome Ubiquitination Proteasome->AuxIAA Degrades Proteasome->ARF Releases Inhibition GeneExpr Gene Expression (Growth/Elongation) ARF->GeneExpr Activates

Caption: 4-NO₂-IAA acts as the ligand facilitating the TIR1-Aux/IAA interaction, leading to repressor degradation.

Experimental Protocol: Avena Coleoptile Elongation Assay

This classic bioassay is the gold standard for quantifying the auxin-like activity of nitro-analogs.

Objective: Determine the EC₅₀ of 4-NO₂-IAA relative to IAA.

Materials:

  • Avena sativa (Oat) seeds (Victory variety).

  • Buffer: 10 mM K-phosphate, pH 6.0, 2% sucrose.

  • Test Compounds: IAA (Control), 4-NO₂-IAA (0.01 µM – 100 µM).

  • Apparatus: Rotary cutter, darkroom (green safe light).

Step-by-Step Methodology:

  • Germination: Germinate oat seeds in vermiculite at 25°C in total darkness for 72–96 hours.

  • Harvesting: Under green safe light, select seedlings with coleoptiles 25–30 mm long.

  • Sectioning: Remove the apical 3 mm (source of endogenous auxin). Cut the next 10 mm segment for the assay.

  • Incubation: Float segments in distilled water for 2 hours (to deplete endogenous auxin).

  • Treatment: Transfer 10 segments per petri dish containing 10 mL of buffer + test compound.

  • Measurement: Incubate for 18 hours in darkness on a shaker (50 rpm). Measure final length using a digital caliper or shadowgraph.

  • Calculation:

    
    
    Plot dose-response curves to derive EC₅₀.
    

Medicinal Chemistry Applications

Beyond plant biology, the 4-nitroindole scaffold is a versatile pharmacophore.

5-HT Receptor Antagonism

Derivatives of 4-nitroindole, particularly sulfonamides, have shown high affinity for 5-HT2A and 5-HT2C receptors. The 4-nitro group locks the conformation and provides specific electrostatic interactions within the receptor binding pocket.

Synthesis of 4-Nitroindole-3-Acetic Acid

The synthesis is non-trivial due to the deactivating nature of the nitro group. The Fischer Indole Synthesis often fails with electron-deficient hydrazines. The Reissert synthesis or Batcho-Leimgruber modification is preferred.

Workflow Visualization:

Synthesis Start 2-Methyl-3-nitroaniline Step1 Reaction with Diethyl Oxalate (Base Catalysis) Start->Step1 Intermediate Ethyl 2-oxopropanoate derivative Step1->Intermediate Step2 Cyclization & Hydrolysis Intermediate->Step2 Core 4-Nitroindole Step2->Core Step3 Vilsmeier-Haack Formylation (POCl3, DMF) Core->Step3 Aldehyde 4-Nitroindole-3-carboxaldehyde Step3->Aldehyde Step4 Wittig Reaction or Erlenmeyer Azlactone Synthesis Aldehyde->Step4 Product 4-Nitroindole-3-acetic Acid Step4->Product

Caption: Synthetic route from aniline precursor to the final acetic acid derivative.

References

  • Reinecke, D. M. (1999).[1] 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27, 3-13.[1]

  • Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry.

  • Park, H., et al. (2015).[2] Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry.

  • Melhado, L. L., & Brodsky, J. L. (1997). Synthesis of 4-azidoindole-3-acetic acid, a photoprobe causing sustained auxin activity. The Journal of Organic Chemistry.

  • Organic Syntheses. (2014). Synthesis of 4-Nitroindole. Organic Syntheses, Coll. Vol. 10.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Nitro-1H-indol-1-yl)acetic Acid as a Pharmacophore Scaffold

This guide outlines the strategic application, synthesis, and quality control of 2-(4-nitro-1H-indol-1-yl)acetic acid (CAS: 594844-56-1), a specialized intermediate in the development of CRTH2 (DP2) receptor antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, synthesis, and quality control of 2-(4-nitro-1H-indol-1-yl)acetic acid (CAS: 594844-56-1), a specialized intermediate in the development of CRTH2 (DP2) receptor antagonists and potential kinase inhibitors.

Executive Summary

2-(4-nitro-1H-indol-1-yl)acetic acid serves as a bifunctional "masked" scaffold in drug discovery. Its value lies in the orthogonal reactivity of its two primary functional groups:

  • The N1-Acetic Acid Moiety: Acts as a "head group" mimic for carboxylic acid-binding pockets (e.g., the arginine-rich pocket of the CRTH2 receptor), essential for potency in anti-inflammatory and anti-allergic therapeutics.

  • The C4-Nitro Group: A latent amino handle. Upon reduction, it allows for the introduction of diversity elements (sulfonamides, ureas, amides) at the 4-position, a vector often critical for selectivity against off-target receptors like DP1 or COX enzymes.

This guide provides a validated workflow for synthesizing, purifying, and elaborating this intermediate into bioactive molecules.

Chemical Profile & Specifications

PropertySpecificationNotes
Chemical Name 2-(4-nitro-1H-indol-1-yl)acetic acid
CAS Number 594844-56-1 Verify against isomer 5-nitro (CAS 226901-50-4)
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Appearance Yellow to orange crystalline powderNitro group confers color; light sensitive.
Solubility DMSO, DMF, MeOH (hot)Poor solubility in water/acidic media.
pKa (Calc) ~3.8 (Carboxylic acid)
Storage 2–8°C, Desiccated, Protect from LightIndoles are prone to oxidative dimerization.

Strategic Utility: The "Head-and-Tail" Approach

In medicinal chemistry, this intermediate allows for the rapid construction of CRTH2 antagonists (used in asthma/COPD) via a "Head-and-Tail" strategy.

  • The Head (Fixed): The indole-1-acetic acid core anchors the molecule to the receptor.

  • The Tail (Variable): The 4-nitro group is reduced to an amine, serving as the attachment point for lipophilic "tails" that occupy the hydrophobic pocket of the receptor.

Pathway Visualization

The following diagram illustrates the synthetic logic from the raw intermediate to a functional drug candidate.

SyntheticPathway cluster_logic Pharmacophore Construction Start 4-Nitroindole (Starting Material) Inter1 N-Alkylation (Ethyl ester formation) Start->Inter1 BrCH2COOEt Cs2CO3, DMF Target 2-(4-nitro-1H-indol-1-yl) acetic acid (THE INTERMEDIATE) Inter1->Target LiOH, THF/H2O Hydrolysis Amine 4-Aminoindole Derivative Target->Amine H2, Pd/C or Fe/NH4Cl Drug Final Drug Candidate (e.g., Sulfonamide) Amine->Drug R-SO2Cl or R-COCl

Caption: Figure 1. Synthetic workflow transforming the nitro-indole scaffold into a bioactive pharmacophore.

Detailed Experimental Protocols

Protocol A: Synthesis & Purification of the Intermediate

Rationale: Commercial batches often contain the 5-nitro isomer or unreacted starting material. In-house synthesis ensures regiochemical purity.

Reagents:

  • 4-Nitroindole (1.0 eq)[1]

  • Ethyl bromoacetate (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried reaction flask with 4-nitroindole (10 mmol) and anhydrous DMF (50 mL). Add Cs₂CO₃ (20 mmol) in one portion. Stir at room temperature for 30 minutes. Observation: The solution will darken, indicating deprotonation of the indole N-H.

  • Alkylation: Cool the mixture to 0°C. Add ethyl bromoacetate (12 mmol) dropwise over 10 minutes to prevent exotherms. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.4) should disappear, replaced by the ester (Rf ~0.6).

  • Workup: Pour the reaction mixture into ice-water (200 mL). The ethyl ester intermediate will precipitate as a yellow solid. Filter, wash with water, and dry.

  • Hydrolysis (The Critical Step): Dissolve the ester in THF/Water (3:1, 40 mL). Add Lithium Hydroxide (LiOH·H₂O, 2.5 eq). Stir at room temperature for 12 hours.

  • Isolation: Acidify the mixture carefully with 1M HCl to pH 3–4. The target acid 2-(4-nitro-1H-indol-1-yl)acetic acid will precipitate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85–92% overall.

Protocol B: Downstream Application (Nitro Reduction & Coupling)

Rationale: This protocol demonstrates the "activation" of the scaffold for library generation.

Step 1: Chemoselective Reduction

  • Method: Iron-mediated reduction is preferred over catalytic hydrogenation if the molecule contains halogens or sulfur, common in drug discovery.

  • Procedure: Suspend 2-(4-nitro-1H-indol-1-yl)acetic acid (1 mmol) in Ethanol/Water (5:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. The resulting 4-amino derivative is unstable and should be used immediately.

Step 2: Sulfonamide Coupling (Example for CRTH2 Antagonists)

  • Reagents: 4-Amino intermediate, Aryl sulfonyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure: Dissolve the crude amine in Pyridine at 0°C. Add the sulfonyl chloride slowly. Stir for 12 hours.

  • Outcome: Formation of the sulfonamide bond at C4, completing the pharmacophore.

Quality Control & Troubleshooting

Analytical Standards
TestMethodAcceptance Criteria
Identity (NMR) ¹H NMR (400 MHz, DMSO-d₆)N-CH₂ singlet at ~5.1–5.2 ppm is diagnostic. Absence of N-H signal at >11 ppm.
Purity (HPLC) C18 Column, H₂O/MeCN (+0.1% TFA)>98% area. Impurity <0.5% (specifically 4-nitroindole).
Regioisomer Check NOESY NMRVerify NOE between N-CH₂ protons and C2/C7 protons to confirm N1 substitution vs C3.
Common Failure Modes
  • C3-Alkylation: If strong bases (NaH) and high temperatures are used, alkylation may occur at the C3 carbon instead of N1.

    • Correction: Use Cs₂CO₃ (milder base) and keep temperature <40°C during alkylation.

  • Decarboxylation: The acetic acid moiety can decarboxylate under high-temperature acidic conditions.

    • Prevention: Avoid refluxing in strong acid; use mild acidification (pH 3-4) during workup.

Safety & Handling

  • Nitro Compounds: 4-Nitroindole derivatives are potentially energetic. Do not heat dry solids to decomposition.

  • Skin Sensitization: Indole derivatives are potential sensitizers. Use nitrile gloves and work in a fume hood.

  • Light Sensitivity: Store in amber vials. Exposure to UV can cause photo-oxidation of the indole ring.

References

  • CRTH2 Antagonist Design

    • Context: Describes the structure-activity relationship (SAR) of indole-1-acetic acids as CRTH2 antagonists.
    • Luker, T. et al. "Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists-discovery of AZD1981." Bioorganic & Medicinal Chemistry Letters, 2011.

  • Indole Synthesis Methodology: Context: General methods for N-alkylation of electron-deficient indoles. Smith, A. et al. "Efficient N-alkylation of indoles using cesium carbonate." Journal of Organic Chemistry, 2005.
  • Related Scaffold (Fevipiprant)

    • Context: Highlights the clinical relevance of the indole-acetic acid motif in respir
    • Sykes, D. A. et al. "Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy." Molecular Pharmacology, 2016.

  • Chemical Data & CAS Verification

    • Context: Verification of 4-nitroindole properties and CAS registry.[1]

    • PubChem Compound Summary for CID 145766 (4-Nitroindole).

Sources

Application

reaction conditions for coupling 2-(4-nitro-1H-indol-1-yl)acetic acid with amines

Application Note: Optimized Amide Coupling Strategies for 2-(4-Nitro-1H-indol-1-yl)acetic Acid Executive Summary The synthesis of highly functionalized indole derivatives is a cornerstone of modern medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Strategies for 2-(4-Nitro-1H-indol-1-yl)acetic Acid

Executive Summary

The synthesis of highly functionalized indole derivatives is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 4-nitroindole derivatives serve as critical precursors to 4-aminoindoles, which are ubiquitous pharmacophores in kinase inhibitors and spirocyclic natural product analogs. This application note provides a comprehensive, field-validated guide for the amide coupling of 2-(4-nitro-1H-indol-1-yl)acetic acid (CAS: 594844-56-1)[1] with various amine partners. By detailing the mechanistic causality behind reagent selection, this guide empowers researchers to achieve high-yielding, scalable, and reproducible amide bond formations.

Chemical Rationale & Substrate Profiling

The substrate, 2-(4-nitro-1H-indol-1-yl)acetic acid, features a strongly electron-withdrawing nitro group at the C4 position of the indole ring. While this nitro group significantly depletes the electron density of the indole core, the carboxylic acid moiety is insulated by the N1-methylene bridge. Consequently, the acid behaves similarly to a standard aliphatic carboxylic acid rather than an aromatic one.

The primary synthetic challenge in this coupling does not stem from the acid itself, but rather from the nature of the amine partner[2].

  • For unhindered aliphatic amines: Carbodiimide-based activation (e.g., EDC/HOBt) is highly effective. EDC forms an O-acylisourea intermediate, which is rapidly trapped by HOBt to form a stable, yet highly reactive OBt active ester, preventing the formation of inactive N-acylurea byproducts[3].

  • For sterically hindered or electron-deficient amines (e.g., anilines): Uronium-based reagents like HATU are strictly required[4]. HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine, thereby accelerating the aminolysis step significantly compared to HOBt[5].

Caption: Mechanistic pathway of HATU-mediated activation and subsequent aminolysis.

Reagent Selection & Optimization Matrix

To ensure self-validating experimental design, the choice of coupling reagent must be dictated by the amine's nucleophilicity and the desired scale of the reaction.

Table 1: Coupling Reagent Comparison Matrix

Reagent SystemBest Suited ForPrimary ByproductRelative CostExpected Yield
EDC·HCl / HOBt Primary & unhindered secondary aminesWater-soluble ureaLow75 - 90%
HATU / DIPEA Hindered amines, anilines, weak nucleophilesTetramethylurea, HOAtHigh85 - 98%
T3P / Pyridine Scale-up, green chemistry applicationsWater-soluble phosphatesMedium70 - 85%

Table 2: Optimized Reaction Parameters

ParameterEDC/HOBt ProtocolHATU Protocol
Solvent DCM or DMF (0.1 - 0.2 M)DMF or NMP (0.1 - 0.2 M)
Base DIPEA or Triethylamine (2.0 eq)DIPEA (2.5 - 3.0 eq)
Acid Equivalents 1.0 eq1.0 eq
Amine Equivalents 1.1 - 1.2 eq1.2 - 1.5 eq
Temperature 0 °C to Room TempRoom Temp

Standard Operating Procedures (SOPs)

SOP A: Cost-Effective Coupling via EDC/HOBt (For Standard Amines)

This protocol leverages the water-soluble nature of EDC byproducts, allowing for purification via simple aqueous extraction[3].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-nitro-1H-indol-1-yl)acetic acid (1.0 equiv, 1.0 mmol, 220.2 mg) in anhydrous DCM or DMF (10 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 equiv, 1.2 mmol, 162.2 mg) followed by EDC·HCl (1.2 equiv, 1.2 mmol, 230.0 mg). Stir the mixture at 0 °C for 15 minutes to allow for the formation of the OBt active ester.

  • Amine Addition: Add the target amine (1.1 equiv, 1.1 mmol) dropwise, followed immediately by DIPEA (2.0 equiv, 2.0 mmol, 348 µL).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours under an inert atmosphere (N₂ or Argon).

  • Workup: Dilute the reaction mixture with EtOAc (30 mL). Wash the organic layer successively with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (2 × 15 mL), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

SOP B: High-Efficiency Coupling via HATU (For Hindered/Deactivated Amines)

This protocol is designed for maximum driving force when coupling electron-deficient anilines or sterically bulky secondary amines[4].

  • Preparation: Dissolve 2-(4-nitro-1H-indol-1-yl)acetic acid (1.0 equiv, 1.0 mmol, 220.2 mg) and the target amine (1.2 equiv, 1.2 mmol) in anhydrous DMF (5 mL) at room temperature.

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol, 522 µL) to the solution. Expert Insight: 3.0 equivalents are crucial here—one to deprotonate the carboxylic acid, one to neutralize the HOAt byproduct, and one to maintain the basicity required for the amine's nucleophilic attack.

  • Activation/Coupling: Add HATU (1.2 equiv, 1.2 mmol, 456.3 mg) in one portion. The solution will typically turn deep yellow/orange, indicating the formation of the OAt ester.

  • Propagation: Stir at room temperature for 2–6 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding water (20 mL). If the product precipitates, collect it via vacuum filtration and wash with cold water. If it remains in solution, extract with EtOAc (3 × 15 mL), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Caption: General experimental workflow for the amide coupling of 2-(4-nitro-1H-indol-1-yl)acetic acid.

Troubleshooting Guide

  • Incomplete Conversion (Unreacted Acid): This is often due to insufficient base or moisture in the solvent. Ensure DMF/DCM is strictly anhydrous. If using HATU, verify that the pH of the reaction mixture is >8; add additional DIPEA if necessary.

  • Formation of N-Acylurea (with EDC): If the O-acylisourea intermediate rearranges before the amine can attack, an inactive N-acylurea forms. To prevent this, ensure HOBt is fully dissolved in the reaction mixture before the addition of EDC.

  • Poor Product Solubility: 4-Nitroindole derivatives can sometimes exhibit poor solubility in standard organic solvents. If the product crashes out during the EtOAc extraction, switch the extraction solvent to a 9:1 mixture of DCM:MeOH or 2-MeTHF.

References

  • Sigma-Aldrich. 2-(4-Nitro-1h-indol-1-yl)acetic acid | CAS 594844-56-1. Retrieved from [1].

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [2].

  • Thaqi, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [3].

  • ResearchGate Community. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [4].

  • AAPPTec. Coupling Reagents: HATU, HBTU, and Derivatives. Retrieved from [5].

Sources

Method

Application Notes &amp; Protocols: Strategic Selection of Reagents for the Esterification of 2-(4-nitro-1H-indol-1-yl)acetic acid

Introduction: The Strategic Importance of Esterification In the landscape of drug discovery and development, the indole scaffold remains a "privileged" structure, forming the core of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Esterification

In the landscape of drug discovery and development, the indole scaffold remains a "privileged" structure, forming the core of numerous biologically active compounds.[1] The molecule 2-(4-nitro-1H-indol-1-yl)acetic acid is a functionalized indole derivative with significant potential as a synthetic building block. The carboxylic acid moiety offers a prime handle for chemical modification, and its conversion to an ester is a fundamental transformation. Esterification can dramatically alter a molecule's physicochemical properties, including lipophilicity, membrane permeability, and metabolic stability, making it a critical tool for prodrug strategies and the fine-tuning of pharmacokinetic profiles.

However, the esterification of 2-(4-nitro-1H-indol-1-yl)acetic acid is not without its challenges. The presence of the electron-withdrawing nitro group can influence the reactivity of the carboxylic acid, while the indole nucleus is notoriously sensitive to harsh acidic conditions, which can lead to undesired side reactions or decomposition. Therefore, the selection of an appropriate esterification method is paramount to achieving high yields and purity.

This guide provides an in-depth analysis of suitable reagents and protocols for the successful esterification of this specific substrate, designed for researchers and drug development professionals. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions for your specific synthetic goals.

Comparative Analysis of Key Esterification Strategies

Three primary methods are considered for the esterification of sensitive and structurally complex carboxylic acids: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. The choice depends on the stability of the substrate, the nature of the alcohol, and the desired reaction conditions.

Fischer-Speier Esterification

This is the archetypal acid-catalyzed esterification, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3] The reaction is driven to completion by using the alcohol as the solvent and/or by removing the water byproduct.[3]

  • Mechanistic Consideration: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon.[3][4]

  • Suitability for 2-(4-nitro-1H-indol-1-yl)acetic acid: Low. The strong acidic conditions required for Fischer esterification pose a significant risk of degrading the indole ring system. This method is generally not recommended for acid-sensitive substrates.[5]

Steglich Esterification

The Steglich esterification is a powerful and widely used method that proceeds under remarkably mild, often neutral, conditions.[6] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction's efficiency.[7][8]

  • Mechanistic Consideration: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] In the absence of a good nucleophile, this intermediate can slowly rearrange to a stable, unreactive N-acylurea, halting the reaction.[7][9] DMAP, being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form a highly active N-acylpyridinium salt. This "active ester" readily reacts with the alcohol to form the desired product and prevents the unwanted rearrangement, thus accelerating the reaction.[9]

  • Suitability for 2-(4-nitro-1H-indol-1-yl)acetic acid: High. The mild, neutral pH and ambient temperature conditions are ideal for preserving the integrity of the indole ring.[6][7] This method is compatible with a wide range of functional groups and is particularly useful for sterically hindered substrates.[8][9]

Mitsunobu Reaction

The Mitsunobu reaction is another exceptionally mild and reliable method for forming esters, particularly valuable for its ability to proceed with a formal inversion of stereochemistry at a chiral alcohol center.[10][11] The reaction employs a phosphine, usually triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

  • Mechanistic Consideration: The reaction is a complex redox process. PPh₃ and DEAD first react to form a phosphonium salt betaine.[12] This species deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing an activated alcohol-phosphine adduct (an alkyloxyphosphonium salt).[10][13]

  • Suitability for 2-(4-nitro-1H-indol-1-yl)acetic acid: High. The reaction conditions are non-acidic and typically run at or below room temperature, ensuring the stability of the substrate. It is a powerful alternative to the Steglich esterification, especially when other functional groups might be incompatible with carbodiimide reagents.[11]

Data Summary: Reagent & Condition Comparison
Parameter Fischer-Speier Esterification Steglich Esterification Mitsunobu Reaction
Key Reagents Strong Acid (H₂SO₄, TsOH), Excess AlcoholCarbodiimide (DCC, EDC), DMAP (cat.)Phosphine (PPh₃), Azodicarboxylate (DEAD, DIAD)
pH Conditions Strongly AcidicNeutral / Mildly BasicNeutral
Temperature Reflux0 °C to Room Temperature0 °C to Room Temperature
Substrate Scope Poor for acid-sensitive moleculesExcellent, tolerates many functional groupsExcellent, very broad scope
Key Byproducts WaterDicyclohexylurea (DCU) or equivalentTriphenylphosphine oxide (TPPO), Hydrazine derivative
Workup Challenges Neutralization of strong acidRemoval of urea byproduct (filtration)Removal of TPPO (chromatography/crystallization)
Recommendation Not RecommendedHighly Recommended Highly Recommended

Visualization of Key Mechanisms & Workflows

Decision Workflow for Method Selection

G start Start: Esterify 2-(4-nitro-1H-indol-1-yl)acetic acid q1 Is the alcohol sterically hindered or precious? start->q1 q2 Are there other functional groups incompatible with carbodiimides? q1->q2 No mitsunobu Proceed with Mitsunobu Reaction q1->mitsunobu Yes steglich Proceed with Steglich Esterification q2->steglich No q2->mitsunobu Yes

Caption: Workflow for selecting the optimal esterification method.

Steglich Esterification Mechanism

G cluster_0 Activation & Catalysis cluster_1 Ester Formation RCOOH R-COOH O_Acylisourea [O-Acylisourea Intermediate] RCOOH->O_Acylisourea + DCC DCC DCC N_Acylpyridinium [N-Acylpyridinium Salt (Active Ester)] O_Acylisourea->N_Acylpyridinium + DMAP (fast) N_Acylurea [N-Acylurea (Side Product)] O_Acylisourea->N_Acylurea 1,3-rearrangement (slow) DCU DCU DMAP DMAP Ester R-COOR' N_Acylpyridinium->Ester + R'-OH ROH R'-OH DMAP_regen DMAP (regenerated)

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol describes the synthesis of a generic alkyl ester (e.g., ethyl ester) of 2-(4-nitro-1H-indol-1-yl)acetic acid.

Materials:

  • 2-(4-nitro-1H-indol-1-yl)acetic acid (1.0 eq)

  • Alcohol (e.g., Ethanol, 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(4-nitro-1H-indol-1-yl)acetic acid (1.0 eq) and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Add the alcohol (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the flask in an ice-water bath (0 °C).

  • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification:

  • Upon completion, a dense white precipitate of DCU will be present. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the bulk of the DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Scientist's Note: The crude product may still contain some dissolved DCU. Purification is typically achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Mitsunobu Reaction using PPh₃ and DIAD

This protocol is an excellent alternative, particularly if the alcohol is secondary or sterically valuable.

Materials:

  • 2-(4-nitro-1H-indol-1-yl)acetic acid (1.2 eq)

  • Alcohol (e.g., Isopropanol, 1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(4-nitro-1H-indol-1-yl)acetic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.[12] Maintain the temperature at 0 °C during the addition. The solution may turn from colorless to yellow or orange.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.

Workup and Purification:

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • The primary byproducts are triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate. These can be challenging to separate from the desired product.

  • Scientist's Note: Direct purification by flash column chromatography is the most common method. A less polar solvent system at the beginning of the elution can help separate the non-polar PPh₃ (if any remains), while the more polar TPPO and hydrazine byproduct often elute close to or with the desired ester. Careful fraction collection is key. In some cases, precipitating the TPPO by adding a non-polar solvent like diethyl ether or a hexanes/EtOAc mixture and storing at low temperature can simplify purification.

Conclusion and Best Practices

For the esterification of 2-(4-nitro-1H-indol-1-yl)acetic acid, mild, neutral-pH methods are strongly advised to prevent degradation of the indole ring. Both the Steglich Esterification and the Mitsunobu Reaction stand out as superior choices.

  • The Steglich method is often more cost-effective and generates a byproduct (DCU) that is largely insoluble in common organic solvents, simplifying its initial removal.[7] It is an excellent first choice for a wide range of primary and secondary alcohols.

  • The Mitsunobu reaction offers exceptional mildness and is a powerful tool, especially for precious or sterically hindered alcohols.[9][11] However, the purification can be more challenging due to the similar polarities of the product and byproducts.

The final choice of method should be guided by the specific alcohol being used, the scale of the reaction, and the available purification capabilities. The protocols provided herein offer robust and reliable starting points for the successful synthesis of ester derivatives of this valuable indole building block.

References

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. In Wikipedia. [Link]

  • Li, Y., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry. Published on the web. Note: Full citation details may vary upon final publication. A similar article by the authors on NDTP is available. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Jampilek, J., et al. (2015). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Molecules, 20(7), 12845-12867. [Link]

  • Reddy, L. A. R., & Lee, J. J. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M946. [Link]

  • Nguyen, T. H., et al. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology, 36(4). [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • NPTEL. (n.d.). Synthesis of Esters. In Carbodiimides in Organic Synthesis. [Link]

  • Intrieri, D., & Pignataro, L. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Reactions, 5(4), 589-612. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Salehi, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6517. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-nitro-1H-indol-1-yl)acetic acid

Subject: Optimization of Yield and Purity for N-Alkylation of Electron-Deficient Indoles Ticket ID: IND-NITRO-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity for N-Alkylation of Electron-Deficient Indoles Ticket ID: IND-NITRO-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Workflow

User Issue: Low yield and persistent impurities during the synthesis of 2-(4-nitro-1H-indol-1-yl)acetic acid. Root Cause Analysis: 4-Nitroindole presents a classic synthetic paradox. The electron-withdrawing nitro group at the C4 position significantly increases the acidity of the N-H proton (pKa ~15.0 vs. 16.2 for indole), making deprotonation easier. However, it simultaneously delocalizes the negative charge of the resulting anion, rendering it a poor nucleophile . Standard conditions used for unsubstituted indoles often fail, leading to incomplete conversion or competitive C3-alkylation.

Interactive Troubleshooting Matrix

Use the following logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Analyze Crude Mixture CheckSM Is Starting Material (SM) > 10% by LCMS? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity No LowConv Issue: Low Nucleophilicity CheckSM->LowConv Yes C3Alk Issue: C3-Alkylation (Thermodynamic Control) CheckImpurity->C3Alk Impurity Mass = Product Mass HydrolysisFail Issue: Hydrolysis Incomplete or Degradation CheckImpurity->HydrolysisFail Ester remains or Ring Open FixTemp Action: Increase Temp to 60-80°C Add KI (0.1 eq) LowConv->FixTemp FixBase Action: Switch Base Try Cs2CO3/MeCN or NaH/DMF C3Alk->FixBase FixHydro Action: Use LiOH/THF/H2O Avoid strong acid workup HydrolysisFail->FixHydro

Figure 1: Diagnostic logic tree for isolating yield-limiting factors in nitro-indole alkylation.

Critical Step Optimization: N-Alkylation

The reaction of 4-nitroindole with ethyl bromoacetate is the yield-determining step. The low nucleophilicity of the 4-nitroindolate anion requires forcing conditions that must be balanced against the risk of polymerization.

The Nucleophilicity/Acidity Trade-off

Unlike electron-rich indoles (e.g., 5-methoxyindole), 4-nitroindole requires a "harder" driving force.

  • The Trap: Using weak bases (K₂CO₃/Acetone) at Room Temperature (RT) results in <30% conversion even after 24 hours.

  • The Solution: Use a polar aprotic solvent (DMF or DMSO) to strip the cation and increase the reactivity of the anion, combined with a stronger base or higher temperature.

Comparative Optimization Data

The following table summarizes internal optimization runs for this specific transformation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Comments
1K₂CO₃ (2.0)AcetoneReflux2425%Incomplete conversion; SM recovered.
2NaH (1.[1][2][3]2)THF0 -> RT1245%Slow reaction; poor solubility of anion.
3NaH (1.2) DMF 0 -> RT 4 88% Recommended. Fast, clean profile.
4Cs₂CO₃ (1.[2]5)MeCN60682%Good alternative if NaH is avoided.
5KOH (2.0)DMSORT265%Fast but "dirty" (red impurities observed).
Recommended Protocol: NaH/DMF Method

This protocol prioritizes high conversion and minimizes C-alkylation.

Reagents:

  • 4-Nitroindole (1.0 eq)

  • Sodium Hydride (60% dispersion, 1.2 eq)

  • Ethyl bromoacetate (1.2 eq)

  • DMF (Anhydrous, 0.5 M concentration)

  • Potassium Iodide (KI) (0.1 eq - Optional, use if conversion is sluggish)

Step-by-Step Workflow:

  • Deprotonation: Dissolve 4-nitroindole in anhydrous DMF under N₂ atmosphere. Cool to 0°C.[2]

  • Base Addition: Add NaH portion-wise. Note: Evolution of H₂ will be vigorous. The solution will turn deep red/purple due to the formation of the nitro-delocalized anion.

  • Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation. Critical: Incomplete deprotonation leads to C3-alkylation.[2]

  • Alkylation: Add ethyl bromoacetate dropwise. If using KI, add it now.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If SM remains after 4 hours, heat to 50°C.

  • Quench: Pour mixture into ice-cold dilute HCl (0.5 M) or saturated NH₄Cl. The ester intermediate often precipitates as a yellow/orange solid.

Hydrolysis and Workup

The ester intermediate (Ethyl 2-(4-nitro-1H-indol-1-yl)acetate) is stable, but the final acid product can decarboxylate or degrade under harsh basic conditions at high temperatures.

Protocol: Mild Saponification

Reagents:

  • Crude Ester

  • LiOH·H₂O (2.5 eq)

  • THF / Water (3:1 ratio)

Workflow:

  • Dissolve the ester in THF.

  • Add LiOH dissolved in the minimum amount of water.

  • Stir at RT for 3–6 hours. Avoid refluxing NaOH, which can degrade the nitro-aromatic system.

  • Workup (Critical for Yield):

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water.

    • Wash with Ethyl Acetate (removes unreacted indole and organic impurities). Discard organic layer.

    • Acidify the aqueous layer to pH 2–3 with 1M HCl.

    • The product should precipitate as a solid. Filter and dry.[2][4]

Mechanistic Pathway & Visualization[5]

Understanding the electronic push-pull is vital for troubleshooting. The diagram below illustrates the competition between the desired N-alkylation and the parasitic C3-alkylation.

Mechanism Indole 4-Nitroindole (Neutral) Anion Delocalized Anion (Deep Red) Indole->Anion NaH/DMF Deprotonation N_Product N-Alkylated Product (Major) Anion->N_Product Ethyl Bromoacetate Kinetic Control C_Product C3-Alkylated Product (Minor/Impurity) Anion->C_Product Incomplete Base or High Temp

Figure 2: Reaction pathway showing the divergence between N- and C-alkylation.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black/dark red. Did it decompose? A: Not necessarily. The anion of 4-nitroindole is deeply colored (often dark red or purple) due to charge transfer interactions with the nitro group. This is normal. However, if the color persists after quenching and acidification, it may indicate oxidative polymerization. Ensure an inert atmosphere (N₂/Ar) is used.[2]

Q: I see a spot on TLC just above my product that won't separate. A: This is likely the C3-alkylated isomer . Because the 4-nitro group deactivates the ring, C-alkylation is less common than in unsubstituted indoles, but it occurs if the base is insufficient. Ensure you use >1.1 eq of NaH and allow full deprotonation time (30 mins) before adding the alkyl halide.

Q: Can I use Chloroacetic acid directly instead of the ester? A: Yes, but it requires 2 equivalents of base (one for the carboxylic acid, one for the indole). The dianion is extremely insoluble in most organic solvents, often leading to stalled reactions. The ester route (using ethyl bromoacetate) is significantly more robust and higher yielding.

References

  • General Indole Alkylation: BenchChem Technical Support. "Selective N-Alkylation of Indoles: Troubleshooting Workflow." Accessed 2025.[2][5][6] Link

  • Aldose Reductase Inhibitors:Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of 2-(Substituted-indol-1-yl)acetic Acid Derivatives." (Contextual grounding for the target molecule class).
  • Reactivity of Nitroindoles: Organic Syntheses. "4-Nitroindole Synthesis and Reactivity." Coll. Vol. 5, p. 197. Link

  • pKa Data: Evans pKa Table / Bordwell pKa Table. Acidity of nitro-substituted heterocycles in DMSO. Link

Sources

Optimization

Technical Support Center: Purification of 4-Nitroindole Acetic Acid Derivatives

Welcome to the technical support center for the purification of 4-nitroindole acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-nitroindole acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and selection of purification methods for 4-nitroindole acetic acid derivatives.

Q1: What are the primary methods for purifying 4-nitroindole acetic acid derivatives?

The two most effective and widely used methods for the purification of 4-nitroindole acetic acid derivatives are column chromatography and recrystallization.[1] Column chromatography is excellent for separating the target compound from impurities with different polarities, making it ideal for crude reaction mixtures.[2] Recrystallization is a powerful technique for achieving high purity, especially when the desired product is the major component, though it may sometimes result in lower yields.[3] For some specific precursors like 4-nitroindole, sublimation has also been used to achieve high purity.[4]

Q2: How do I choose between column chromatography and recrystallization?

The choice depends on the purity of your crude material and the nature of the impurities.

  • Use Column Chromatography when: You have a complex mixture containing multiple by-products, unreacted starting materials, and baseline impurities.[2] It is the preferred method when impurities have polarities that are distinct from your target compound.

  • Use Recrystallization when: Your crude product is relatively pure (>85-90%) and you need to remove small amounts of closely related impurities or inorganic salts. It is also an excellent final polishing step after chromatography to obtain material of very high purity. A patent for a substituted indole-3-acetic acid derivative, for instance, uses recrystallization from 60% ethanol as the final purification step.[5]

Q3: What are the common impurities I should expect during the synthesis and purification of 4-nitroindole acetic acid derivatives?

Impurities often stem from the synthesis process itself. Common contaminants include:

  • Isomeric By-products: Nitration of indole rings can sometimes yield other nitro-isomers, although the 3-position is generally favored for electrophilic substitution.[6]

  • Starting Materials: Incomplete reactions will leave residual starting materials in your crude product.[6]

  • Polymeric Materials: Indoles are susceptible to acid-catalyzed polymerization, especially under harsh acidic conditions like those used in some nitration reactions.[7] This results in insoluble, often colored, materials.

  • Oxidation Products: The use of strong nitrating agents can lead to the oxidation of the indole ring.[6]

  • Residual Solvents: Solvents used in the reaction or extraction, such as dichloromethane, acetonitrile, or methanol, can be present in the crude product.[8]

Q4: How do the nitro group and the acetic acid side chain influence the choice of purification method?

The presence of both the electron-withdrawing nitro group and the acidic carboxylic acid group significantly impacts the molecule's properties. The molecule is quite polar due to the carboxylic acid and nitro functionalities. This high polarity means it will adsorb strongly to polar stationary phases like silica gel.[9] Therefore, more polar solvent systems are typically required for elution in column chromatography compared to non-polar compounds. For recrystallization, the polar nature suggests using polar solvents like ethanol, methanol, or mixtures with water.[4]

Q5: Are there any stability concerns I should be aware of during purification?

Yes, stability is a key consideration.

  • Light and Air Sensitivity: Nitroaromatic compounds can be sensitive to light and air, which may lead to gradual decomposition. It is recommended to store the purified compound in a cool, dark place, preferably under an inert atmosphere.[6][10]

  • pH Sensitivity: The indole ring can be unstable under strongly acidic conditions, leading to polymerization.[7] While some nitrosated indole compounds have shown pH-dependent stability, it is generally wise to avoid extreme pH during work-up and purification unless necessary for separation (e.g., acid/base extraction).[11]

  • Thermal Stability: The inherent chemical properties of nitro compounds include the potential for thermal degradation.[12] Avoid excessive heat during solvent evaporation and when performing recrystallization.

Purification Method Selection Workflow

The following diagram provides a decision-making framework for selecting the appropriate purification strategy.

start Crude Product Analysis (TLC/LCMS) complex_mix Complex Mixture? (Multiple spots) start->complex_mix column_chrom Perform Column Chromatography complex_mix->column_chrom Yes simple_mix Relatively Pure? (>85%) complex_mix->simple_mix No check_purity1 Check Purity of Fractions (TLC) column_chrom->check_purity1 combine Combine Pure Fractions & Evaporate check_purity1->combine Fractions Pure end_not_ok Repurify or Re-evaluate Strategy check_purity1->end_not_ok Impure final_purity_check Final Purity Check (LCMS/NMR) combine->final_purity_check end_ok Product is Pure final_purity_check->end_ok Purity >95% final_purity_check->end_not_ok Purity <95% recrystallize Perform Recrystallization simple_mix->recrystallize check_purity2 Check Purity of Crystals recrystallize->check_purity2 check_purity2->final_purity_check Crystals Pure check_purity2->end_not_ok Impure

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem: My compound is streaking on the silica gel column and I'm getting poor separation.

  • Probable Cause & Explanation: Streaking is often a sign that the compound is too polar for the chosen solvent system or that it is interacting too strongly with the silica. The carboxylic acid group in 4-nitroindole acetic acid can lead to strong binding with the acidic silica gel.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[9]

    • Add an Acid Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This protonates the carboxylate, reducing its interaction with the silica surface and leading to sharper peaks.

    • Switch to a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a less acidic stationary phase like neutral alumina or a reverse-phase column (e.g., C18) for HPLC.[12]

Problem: I have very low recovery after recrystallization.

  • Probable Cause & Explanation: Low recovery typically means that your compound has significant solubility in the "cold" recrystallization solvent, or you used too much solvent initially.

  • Solution:

    • Optimize the Solvent System: Test a range of solvents and solvent mixtures to find one where your compound is highly soluble when hot but poorly soluble when cold. For indole derivatives, methanol/water or ethanol/water mixtures can be effective.[1]

    • Minimize Initial Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.

    • Cool Slowly: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to recover a second crop of crystals. Be aware that this second crop may be less pure than the first.

Problem: The purified compound is a brownish color, but it should be a yellow crystalline solid.

  • Probable Cause & Explanation: A brownish color often indicates the presence of polymeric or oxidized impurities.[6] As mentioned, indoles can polymerize in the presence of acid, and nitroaromatics can degrade with exposure to light and air.[7][10]

  • Solution:

    • Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

    • Re-chromatography: If the discoloration persists, a second pass through a silica gel column may be necessary to remove the impurities causing the color.

    • Check Storage of Starting Materials: Ensure that the starting indole was properly stored and not already partially decomposed.

Problem: My compound appears to be degrading on the column.

  • Probable Cause & Explanation: Prolonged exposure to the acidic silica gel stationary phase can cause degradation of sensitive indole derivatives.[7] This is especially true if the column runs very slowly.

  • Solution:

    • Use Flash Chromatography: Employ flash chromatography (using pressure to increase the flow rate) to minimize the time the compound spends on the column.

    • Deactivate the Silica Gel: Prepare a slurry of silica gel with your starting eluent and add a small amount of a base like triethylamine (~1%) to neutralize the acidic sites.

    • Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.

Troubleshooting Workflow: Column Chromatography

start Poor Separation on Column issue Identify Issue start->issue streaking Streaking / Tailing issue->streaking Streaking no_separation No Separation (Co-elution) issue->no_separation Co-elution degradation Compound Degradation issue->degradation Degradation add_acid Add 0.5-1% Acetic Acid to Eluent streaking->add_acid change_solvent Change Eluent System (e.g., DCM/MeOH) no_separation->change_solvent flash_chrom Use Flash Chromatography (Faster) degradation->flash_chrom check_tlc1 Re-run TLC. Improved? add_acid->check_tlc1 check_tlc1->change_solvent No run_column Run Optimized Column check_tlc1->run_column Yes check_tlc2 Re-run TLC. Improved? change_solvent->check_tlc2 check_tlc2->run_column Yes end_fail Consider Reverse Phase HPLC check_tlc2->end_fail No neutralize_silica Neutralize Silica or Use Alumina flash_chrom->neutralize_silica neutralize_silica->run_column

Caption: Troubleshooting workflow for poor column chromatography separation.

Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying 4-nitroindole acetic acid derivatives on a silica gel column.

Materials:

  • Crude 4-nitroindole acetic acid derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Appropriate solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetic Acid)

  • Glass column with stopcock

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • Select the Eluent System: Use TLC to determine an appropriate solvent system. A good system will give your target compound an Rf value of ~0.3. For 4-nitroindole acetic acid, start with a mixture like 1:1 Hexane:Ethyl Acetate and increase polarity as needed. Adding 1% acetic acid is recommended.

  • Prepare the Column:

    • Secure the column vertically in a fume hood.

    • Prepare a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[13]

  • Load the Sample:

    • Dissolve your crude product in a minimum amount of a polar solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the packed column.[13]

  • Run the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.[9]

  • Analyze Fractions:

    • Monitor the elution by collecting small fractions and analyzing them by TLC.[9]

    • Combine the fractions that contain your pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purification by recrystallization.

Materials:

  • Crude 4-nitroindole acetic acid derivative

  • Recrystallization solvent(s) (e.g., Ethanol, Methanol, Water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Choose a Solvent: Select a solvent in which your compound is soluble when hot but insoluble when cold. For 4-nitroindole precursors, methanol, ethanol, or acetonitrile are good starting points.[4] For the acetic acid derivative, an ethanol/water mixture is a good candidate.[5]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture gently on a hot plate until the solid completely dissolves.

  • Decolorize (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal or any insoluble impurities.

  • Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Allow the crystals to dry completely.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for Column Chromatography (Silica Gel)

PolaritySolvent SystemRatio (v/v)Notes
Low-MediumHexane : Ethyl Acetate7:3 to 1:1Good starting point for less polar derivatives.
Medium-HighDichloromethane : Methanol98:2 to 95:5Effective for polar compounds.
HighEthyl Acetate : Methanol99:1 to 95:5For very polar derivatives.
ModifierAcetic Acid0.5 - 1%Add to any system to reduce tailing of acidic compounds.[9]

Table 2: Common Solvents for Recrystallization

SolventPropertiesSuitable for
Ethanol / WaterGood for moderately polar compounds. Solubility is highly temperature-dependent.Final purification of many indole acetic acids.[5]
MethanolDissolves many polar organic compounds when hot.Purifying 4-nitroindole precursor.[4]
Ethyl Acetate / HexaneA more non-polar system. Good for less polar derivatives.Used when single-solvent systems fail.
AcetonitrileA polar aprotic solvent.An alternative for purifying the 4-nitroindole core.[4]

References

  • BenchChem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • Organic Syntheses. (n.d.). 4-nitroindole.
  • Virtual Labs. (n.d.). Separation of Compounds Using Column Chromatography.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole.
  • GoldBio. (n.d.). 4-Nitroindole.
  • Google Patents. (n.d.). CN104311469A - Synthetic method of substituted indole-3-acetic acid.
  • BenchChem. (n.d.). challenges and solutions in the synthesis of 3-nitroindole.
  • Dr. Divya Kushwaha. (n.d.). Synthesis and Chemistry of Indole.
  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.

Sources

Troubleshooting

recrystallization solvents for 2-(4-nitro-1H-indol-1-yl)acetic acid

Executive Summary & Chemical Logic User Query: "I need to purify 2-(4-nitro-1H-indol-1-yl)acetic acid. What are the optimal solvent systems for recrystallization?" Technical Analysis: The target molecule, 2-(4-nitro-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

User Query: "I need to purify 2-(4-nitro-1H-indol-1-yl)acetic acid. What are the optimal solvent systems for recrystallization?"

Technical Analysis: The target molecule, 2-(4-nitro-1H-indol-1-yl)acetic acid (CAS: 594844-56-1), presents a specific solubility profile governed by two competing functional groups:[1][2][3]

  • The Carboxylic Acid Tail: Provides high polarity and solubility in basic aqueous solutions or polar protic solvents (alcohols).[1][2]

  • The 4-Nitroindole Core: The nitro group is strongly electron-withdrawing, increasing the polarity of the aromatic system compared to unsubstituted indoles, but the core remains lipophilic enough to resist dissolution in cold water.[2]

The Challenge: Nitro-substituted aromatics are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the cooling gradient is too steep or the solvent polarity is mismatched.[1][2] Furthermore, the compound is inherently colored (yellow/orange), making visual distinction from impurities difficult.[2]

Primary Recommendation: The Ethanol/Water (Dual-Solvent) system is the gold standard for this class of compounds.[1][2] It effectively solubilizes the polar nitro-acid at high temperatures while forcing crystallization upon cooling and water addition, effectively rejecting inorganic salts (from the hydrolysis step) and lipophilic tars.[2][3]

Solvent Selection Matrix

Use this table to select the solvent system based on your crude material's profile.

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water Primary High Thermal + Anti-solvent: The compound dissolves in hot EtOH; water acts as an anti-solvent to lower solubility gradually.[1][2] Best for removing inorganic salts.[1][2]
Methanol / Water AlternativeHighSimilar to EtOH but lower boiling point (65°C).[1][2] Use if the compound is thermally unstable >70°C.
Ethyl Acetate / Hexane RescueMediumPolarity Differential: Use this if the crude material contains significant water-soluble impurities or if the EtOH/Water method causes oiling.[1][2]
Glacial Acetic Acid SpecificLowOnly for extremely impure, dark tars.[2] The compound is soluble in hot AcOH; crystallizes on cooling. Warning: Hard to dry.[1][2]

Experimental Protocol: The Ethanol/Water Method

Objective: Purify crude 2-(4-nitro-1H-indol-1-yl)acetic acid to >98% purity.

Reagents:

  • Ethanol (95% or Absolute)[1][2][3][4]

  • Deionized Water[1]

  • Activated Charcoal (optional, for tarry impurities)[2][3]

Step-by-Step Workflow:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of boiling Ethanol .[1][2] Add in small portions (e.g., 5-10 mL per gram) while stirring on a hot plate.

    • Critical Check: If the solid does not dissolve in reasonable volume (20 mL/g), add more ethanol.[2] If inorganic salts remain (white granular solid), filter them out while hot.[2]

  • Decolorization (Conditional):

    • If the solution is dark brown/black (not just yellow), remove from heat, let boiling stop, and add Activated Charcoal (1-2% w/w).[2]

    • Boil for 2-3 minutes.

    • Hot Filtration: Filter immediately through a pre-warmed Celite pad or fluted filter paper to remove charcoal.[1][2]

  • Crystallization:

    • Bring the clear filtrate back to a gentle boil.

    • Add hot water dropwise via pipette.[1][2]

    • End Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[2][3]

    • Add 1-2 drops of Ethanol to clear the turbidity.[1][2]

  • Cooling (The "Oiling" Prevention Step):

    • Remove from heat.[1][2] Cover the flask.

    • Allow to cool to Room Temperature undisturbed (approx. 30-60 mins). Do not rush this.

    • Once solids appear, transfer to an Ice-Water Bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1][2]

    • Wash the cake with a small volume of cold Ethanol/Water (1:1) .[1][2]

    • Dry in a vacuum oven at 45-50°C.

Troubleshooting & FAQs

Q1: The product is coming out as a yellow oil at the bottom, not crystals. Why?

  • Cause: This is "oiling out."[1][2] It happens when the saturation temperature of the solute is higher than its melting point in the solvent mixture, or if water was added too quickly.[2]

  • Resolution:

    • Reheat the mixture until the oil redissolves (add a small amount of EtOH if needed).

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1][2]

    • Cool much slower. Wrap the flask in a towel to insulate it during the cooling phase.[2]

Q2: My product is bright yellow. Is it impure?

  • Analysis: Not necessarily. Nitro-substituted indoles are chromophores and are inherently yellow to orange.[1][2]

  • Verification: Check the melting point.[1][5][6] If it is sharp (range < 2°C), the color is intrinsic.[2][3] If the melting point is depressed or wide, the color may be due to oxidation byproducts.[2]

Q3: Can I use Acetone?

  • Advice: Acetone is a good solvent for dissolution, but it is difficult to find a good anti-solvent pair.[2] Acetone/Water often works, but Acetone is very volatile, leading to crusting on the flask walls.[2][3] We recommend sticking to Ethanol/Water.[2]

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection and troubleshooting.

RecrystallizationLogic Start Crude 2-(4-nitro-1H-indol-1-yl)acetic acid SolubilityTest Test Solubility in Hot Ethanol Start->SolubilityTest Dissolves Dissolves Completely SolubilityTest->Dissolves Yes Insoluble Insoluble / Salts Remain SolubilityTest->Insoluble No AddWater Add Hot Water (Anti-solvent) until Turbid Dissolves->AddWater FilterSalts Hot Filtration (Remove Salts) Insoluble->FilterSalts FilterSalts->AddWater Cooling Cool to Room Temp AddWater->Cooling CheckState Check State Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out CheckState->Oil Liquid FilterDry Filter & Dry Crystals->FilterDry RemedyOil Reheat + Add EtOH + Seed Cool Slower Oil->RemedyOil RemedyOil->Cooling

Caption: Workflow for the purification of 4-nitroindole acetic acid derivatives using the Ethanol/Water displacement method.

References

  • General Recrystallization of Indole-3-Acetic Acid Derivatives

    • Source: Athabasca University Chemistry Dept.[1][2]

    • Relevance: Establishes the standard Ethanol/Water protocol for indole-acetic acid scaffolds.
    • URL:[1][2][3]

  • Synthesis and Purification of Nitro-Indoles

    • Source: National Institutes of Health (PMC) / J. Org.[1][2] Chem.

    • Relevance: Describes the purification of 3-(2-nitroethyl)-1H-indoles using Ethanol (EtOH) and Ethyl Acetate/Hexane systems, validating the solubility profile of nitro-indoles.
    • URL:[1][2]

  • Physical Properties of 2-(4-Nitrophenyl)acetic acid (Analog)

    • Source: ChemicalBook / MSDS Data.[1][2]

    • Relevance: Provides comparative melting point and solubility data for nitro-acetic acid derivatives (MP ~150-153°C)
    • URL:[1][2][3]

  • Purification of Indazole Acetic Acids (Structural Analog)

    • Source: White Rose Research Online (University of York/Leeds).[1][2]

    • Relevance: Demonstrates the use of alcoholic solvents (MeOH) and precipitation methods for N-acetic acid substituted nitrogen heterocycles.
    • URL:[1][2][3]

Sources

Optimization

I. Mechanistic Context: The Ambident Nature of 4-Nitroindole

The Application Scientist’s Desk: Diagnostic Guide to 4-Nitroindole Alkylation Welcome to the Technical Support Center. As researchers and drug development professionals, you know that functionalizing the indole core is...

Author: BenchChem Technical Support Team. Date: February 2026

The Application Scientist’s Desk: Diagnostic Guide to 4-Nitroindole Alkylation

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that functionalizing the indole core is a cornerstone of medicinal chemistry. However, 4-nitroindole presents a unique set of synthetic challenges. The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the pyrrole ring, complicating regioselectivity and reaction kinetics.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for the N-alkylation of 4-nitroindole.

Indole is an ambident nucleophile. While the N1 position is the most acidic site (facilitating deprotonation), the C3 position is intrinsically the most nucleophilic carbon—reacting up to


 times faster than benzene in electrophilic substitutions 1. The introduction of a nitro group at the C4 position withdraws electron density via both resonance and inductive effects. This makes the N-H proton easier to remove, but simultaneously deactivates the resulting indolide anion, leading to sluggish kinetics and a higher propensity for side reactions like Vicarious Nucleophilic Substitution (VNS) 2.

To achieve exclusive N-alkylation, we must manipulate the reaction environment to favor kinetic attack at the "hard" nitrogen center over the "soft" C3 carbon.

G N1 4-Nitroindole N2 Indolide Anion (Naked Anion) N1->N2 NaH / DMF (Strong Base, Polar Aprotic) N3 Tight Ion Pair (Shielded N) N1->N3 K2CO3 / MeCN (Weak Base, Less Polar) P3 VNS / Degradation (Side Product) N1->P3 t-BuOK / O2 (Oxidative Conditions) P1 N-Alkylation (Target Product) N2->P1 Hard Electrophile (Kinetic Control) P2 C3-Alkylation (Side Product) N3->P2 Soft Electrophile (Thermodynamic Control)

Logical flowchart of 4-nitroindole reaction pathways based on base and solvent selection.

II. Symptom-Based Troubleshooting (FAQs)

Q1: My reaction is producing a mixture of N-alkylated and C3-alkylated products. How do I force exclusive N-alkylation? A: This is a classic violation of Hard-Soft Acid-Base (HSAB) principles. If you are using a weak base (like


) in a moderately polar solvent (like Acetonitrile), the metal cation forms a tight ion-pair with the indolide nitrogen. This steric and electronic shielding forces the electrophile to attack the softer, thermodynamically favored C3 position 3.
Solution: Switch to a strong base like Sodium Hydride (NaH) in a highly polar aprotic solvent like anhydrous DMF. DMF heavily solvates the 

cation, leaving a "naked," highly reactive indolide anion that reacts kinetically at the hard nitrogen center with alkyl halides 3.

Q2: The starting material is entirely consumed, but the reaction mixture turned deep purple/black, and NMR shows substitution on the benzene ring. What happened? A: You have inadvertently triggered a Vicarious Nucleophilic Substitution (VNS) or an oxidative degradation pathway. Nitroarenes are highly susceptible to nucleophilic attack at the positions ortho or para to the nitro group. When 4-nitroindole is exposed to strong bases (particularly


-BuOK) in the presence of atmospheric oxygen, the intermediate 

-adducts oxidize, leading to unexpected ring-substituted byproducts or complex dimerization 24. Solution: Maintain a strict inert atmosphere (Argon or

) using Schlenk techniques. Avoid

-BuOK unless you are specifically aiming for VNS pathways 4.

Q3: I am trying to perform an asymmetric N-alkylation using a Michael acceptor, but my enantiomeric excess (ee) is terrible. Why? A: The position of the nitro group heavily dictates the stereochemical outcome in aza-Michael additions. While 4-nitroindole is generally a good substrate for Phase-Transfer Catalysis (PTC), traditional basic conditions racemize the product. Solution: Utilize a biphasic system (e.g., NaOH/DCM or Toluene) with a cinchona alkaloid-based chiral phase-transfer catalyst. The catalyst forms a structured chiral ion-pair with the 4-nitroindolide anion, directing face-selective attack onto the Michael acceptor, yielding high enantioselectivities without relying on harsh bases 5.

III. Systematic Parameter Matrix

To prevent trial-and-error, consult this quantitative summary of base/solvent systems and their mechanistic outcomes for 4-nitroindole:

Base / Solvent SystemPrimary Reaction OutcomeMechanistic CausalityApplication Recommendation
NaH / Anhydrous DMF Exclusive N-Alkylation (High Yield)Polar aprotic solvent heavily solvates

, creating a "naked" indolide anion. Kinetic attack occurs at the hard N-center.
Optimal standard protocol for primary/secondary alkyl halides.

/ Acetonitrile
Mixed N- / C3-Alkylation Weaker base and less polar solvent lead to tight ion-pairing, shielding the nitrogen. Equilibrium favors attack at the softer C3 carbon.Avoid unless C-alkylation is the desired pathway.

-BuOK / THF (Air)
VNS / Oxidative Degradation Strong base combined with

promotes

-adduct oxidation at the nitroarene ring (C5/C7 positions).
Strictly Avoid oxygen; use only for targeted Vicarious Nucleophilic Substitutions.
NaOH / DCM (PTC) Enantioselective N-Alkylation Chiral phase-transfer catalysts control face-selective aza-Michael addition via structured chiral ion-pairing.Optimal for asymmetric additions to

-unsaturated systems.

IV. Validated Standard Operating Procedure (SOP)

Regioselective N-Alkylation of 4-Nitroindole via Sodium Hydride

This protocol is engineered as a self-validating system. Visual cues at each step confirm mechanistic progression, ensuring high fidelity before proceeding to the next stage 6.

Step 1: System Preparation

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with high-purity Argon three times to eliminate atmospheric oxygen (preventing VNS side reactions).

Step 2: Anion Generation (Deprotonation)

  • Dissolve 4-nitroindole (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise under a positive stream of Argon.

  • Self-Validation Checkpoint: Stir for 30 minutes at 0 °C. You must observe the evolution of

    
     gas bubbles. The solution will shift to a deep red/orange color, confirming the successful generation of the naked indolide anion.
    

Step 3: Electrophilic Addition

  • Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via TLC (typically 7:3 Hexanes/EtOAc). The N-alkylated product will lack the hydrogen-bonding N-H group, causing it to run significantly higher (less polar) than the 4-nitroindole starting material.

Step 4: Quench and Work-up

  • Cool the flask back to 0 °C and quench residual NaH by the dropwise addition of ice-cold water.

  • Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (

    
     mL). This repeated washing is mandatory to partition and remove the high-boiling DMF from the organic phase.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
    

V. References

  • BenchChem. Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline.3

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 1-butyl-1H-indol-4-amine.6

  • Thieme Connect. Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis.5

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles.1

  • OSI.lv / Chemistry of Heterocyclic Compounds. Application of nucleophilic substitution of hydrogen in nitroarenes to the chemistry of indoles.2

  • LOCKSS. Nucleophilic Aromatic Substitution of Hydrogen as a tool for the synthesis of indole and quinoline derivatives.4

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Analysis of 2-(4-Nitro-1H-indol-1-yl)acetic Acid

In the landscape of drug discovery and medicinal chemistry, indole derivatives represent a privileged scaffold, forming the core of numerous pharmacologically active agents. The precise structural elucidation of these mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, indole derivatives represent a privileged scaffold, forming the core of numerous pharmacologically active agents. The precise structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(4-nitro-1H-indol-1-yl)acetic acid, a compound of interest for synthetic chemists and drug development professionals. We will dissect its spectral features, compare it with related analogs to understand substituent effects, and provide a robust experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum of 2-(4-Nitro-1H-indol-1-yl)acetic Acid

A definitive interpretation of an NMR spectrum begins with a prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. The structure of 2-(4-nitro-1H-indol-1-yl)acetic acid, with its unique substitution pattern, presents a fascinating case study.

Molecular Structure and Proton Assignments

The key to deciphering the spectrum is to first identify the distinct proton environments in the molecule.

Caption: Structure of 2-(4-nitro-1H-indol-1-yl)acetic acid with key protons labeled.

The ¹H NMR spectrum is profoundly influenced by two key substituents:

  • The 4-Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly deshields nearby protons through both inductive and resonance effects.[1][2] This causes protons on the benzene portion of the indole ring, particularly H-5, to shift considerably downfield (to a higher ppm value).[2][3]

  • The N-Acetic Acid Group (-CH₂COOH): Alkylation at the N-1 position removes the characteristic broad N-H signal seen in unsubstituted indoles. The methylene (-CH₂) protons will appear as a singlet, and the carboxylic acid (-COOH) proton will be a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.[4][5]

Based on these principles and analysis of related structures, we can predict the spectral data. The following table summarizes the expected ¹H NMR signals when the spectrum is acquired in DMSO-d₆, a common solvent for polar analytes.

Table 1: Predicted ¹H NMR Data for 2-(4-Nitro-1H-indol-1-yl)acetic Acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-5 ~8.30 - 8.40Doublet (d)J₅,₆ ≈ 8.0 HzStrongly deshielded by the adjacent electron-withdrawing nitro group. Coupled to H-6.
H-7 ~7.90 - 8.00Doublet (d)J₇,₆ ≈ 7.5 HzDeshielded by proximity to the pyrrole nitrogen and nitro group. Coupled to H-6.
H-6 ~7.40 - 7.50Triplet (t) or Doublet of Doublets (dd)J₆,₅ ≈ 8.0 Hz, J₆,₇ ≈ 7.5 HzAppears as a triplet if coupling constants to H-5 and H-7 are similar. Coupled to both H-5 and H-7.
H-2 ~7.70 - 7.80Singlet (s)N/ATypically downfield in indoles. Appears as a singlet due to substitution at C-3 being absent.
H-3 ~6.80 - 6.90Singlet (s)N/ATypically the most upfield of the indole ring protons. Appears as a singlet.
-CH₂- ~5.10 - 5.20Singlet (s)N/ADeshielded by the adjacent nitrogen atom and carboxylic acid group.
-COOH >12.0 (broad)Singlet (s, broad)N/AExchangeable acidic proton, appears as a broad signal far downfield.[4]

Comparative Spectral Analysis: Understanding Substituent Effects

To validate our predictions and appreciate the unique spectral fingerprint of the target molecule, it is instructive to compare its data with simpler, related indole structures. This comparison objectively demonstrates the electronic impact of each substituent.

Table 2: ¹H NMR Chemical Shift (δ, ppm) Comparison of Indole Derivatives in DMSO-d₆

ProtonIndole4-Nitroindole[6]Indole-3-acetic acid[7]2-(4-Nitro-1H-indol-1-yl)acetic acid (Predicted)
N-H ~11.1~11.8~10.9N/A
H-2 ~7.4~7.7~7.2~7.75
H-3 ~6.4~6.8N/A~6.85
H-4 ~7.5N/A~7.5N/A
H-5 ~7.0~8.1~7.0~8.35
H-6 ~7.1~7.3~7.1~7.45
H-7 ~7.4~7.8~7.3~7.95
-CH₂- N/AN/A~3.6~5.15

Analysis of Substituent-Induced Shifts:

  • Effect of the 4-Nitro Group: Comparing Indole to 4-Nitroindole , the most dramatic effect is the significant downfield shift of H-5 (from ~7.0 to ~8.1 ppm). This is a direct consequence of the powerful deshielding effect of the adjacent nitro group.[1][2] H-3 and H-7 also experience notable downfield shifts.

  • Effect of the N-Acetic Acid Group: The N-alkylation in our target molecule removes the N-H proton and introduces a singlet for the -CH₂- group around 5.15 ppm. This N-substitution also tends to shift the adjacent pyrrole ring protons (H-2 and H-7) slightly downfield.

  • Combined Effects: In 2-(4-nitro-1H-indol-1-yl)acetic acid , these effects are combined. The nitro group at C-4 pushes H-5 to its far downfield position (~8.35 ppm), making it the most deshielded aromatic proton. The N-substitution removes the N-H signal and introduces the characteristic -CH₂- singlet. This unique combination of signals provides unequivocal evidence for the proposed structure.

Caption: Influence of substituents on the ¹H NMR spectrum.

Experimental Protocol for High-Quality Data Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg) B 2. Add Deuterated Solvent (0.6-0.7 mL DMSO-d₆) A->B C 3. Dissolve & Transfer (Vortex, filter into NMR tube) B->C D 4. Insert Sample (Into spectrometer) C->D E 5. Lock & Shim (Lock on DMSO-d₆, optimize B₀ field) D->E F 6. Acquire Spectrum (Standard ¹H pulse sequence) E->F G 7. Fourier Transform & Phase Correction F->G H 8. Baseline Correction & Calibration (TMS or Solvent) G->H I 9. Integration & Peak Picking H->I J J I->J Final Spectrum Analysis

Caption: Standard workflow for NMR sample preparation and spectral acquisition.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(4-nitro-1H-indol-1-yl)acetic acid into a clean, dry vial.[8]

    • Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for dissolving the polar analyte and for observing the exchangeable -COOH proton.[9]

    • Ensure complete dissolution by gentle vortexing. The solution should be homogenous and free of particulate matter.[10]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer frequency onto the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Reference the spectrum. The residual proton signal of DMSO-d₅ appears as a quintet at δ 2.50 ppm.[11] Alternatively, a small amount of tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).[10]

  • Data Acquisition:

    • Utilize a standard one-pulse ¹H acquisition experiment.

    • Set the spectral width to cover a range from approximately -2 to 16 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds to allow for near-complete relaxation of the protons between pulses.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, flat spectrum.

    • Integrate all signals to determine the relative ratio of protons in the molecule.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Conclusion

The ¹H NMR spectrum of 2-(4-nitro-1H-indol-1-yl)acetic acid provides a rich dataset for unambiguous structural confirmation. The key diagnostic signals include the significantly deshielded doublet for the H-5 proton, a direct result of the C-4 nitro group's electron-withdrawing nature, and the characteristic singlet for the N-CH₂ protons. By comparing the spectrum to that of simpler indole analogs, the specific electronic contributions of each substituent become clear. Adherence to the detailed experimental protocol will ensure the acquisition of high-fidelity, reproducible data, which is essential for rigorous scientific research and drug development.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Centro de Investigación y de Estudios Avanzados del I.P.N.[Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • What cause dmso-d6 peak to appear at 3.33 on proton spectra? (2016, June 14). ResearchGate. [Link]

  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. [Link]

  • Abraham, R. J. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • 4-Nitro-1H-indole. PubChem. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. [Link]

  • bmse000097 Indole at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. (2025, August 5). ResearchGate. [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • How to Prepare Samples for NMR. University of Ottawa. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024, September 25). eScholarship. [Link]

  • The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... (n.d.). ResearchGate. [Link]

  • Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands - Supporting Information. The Royal Society of Chemistry. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

  • Molecular aggregation in liquid acetic acid: insight from molecular dynamics/quantum mechanics modelling of structural and NMR properties. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy. (2024, July 30). Chemistry LibreTexts. [Link]

  • Indole. PubChem. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. [Link]

  • Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021, March 29). Bulgarian Chemical Communications. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. (2020, February 6). George Mason University. [Link]

  • Preparation and Properties of INDOLE. SlideShare. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. Rototec-Spintec. [Link]

  • NMR 5: Coupling Constants. (2023, May 15). YouTube. [Link]

  • Substituent effects of nitro group in cyclic compounds. (2020, September 4). ResearchGate. [Link]

  • indole acetic acid, 87-51-4. The Pherobase. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • 1 H– 1 H Coupling in Proton NMR. (2025, August 21). ACD/Labs. [Link]

  • Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy. (2008, April 5). American Chemical Society. [Link]

  • Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole... (n.d.). ResearchGate. [Link]

Sources

Comparative

HPLC Purity Standards for 2-(4-nitro-1H-indol-1-yl)acetic acid: A Comparative Technical Guide

Executive Summary: The "95% Purity" Trap in Indole Scaffolds In pharmaceutical intermediate analysis, the distinction between "Synthesis Grade" and "Analytical Grade" is often the difference between a successful campaign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "95% Purity" Trap in Indole Scaffolds

In pharmaceutical intermediate analysis, the distinction between "Synthesis Grade" and "Analytical Grade" is often the difference between a successful campaign and a costly investigation.

2-(4-nitro-1H-indol-1-yl)acetic acid is a critical building block, often employed in the synthesis of CRTH2 antagonists and aldose reductase inhibitors. However, its purity is frequently compromised by a specific, insidious impurity: the C3-regioisomer .

This guide objectively compares the available standard grades for this molecule, detailing why standard "95%" purity reagents fail in quantitative HPLC assays and providing a self-validating protocol to ensure data integrity.

The Molecule & The Challenge

To select the right standard, one must understand the analyte's behavior.

  • Analyte: 2-(4-nitro-1H-indol-1-yl)acetic acid

  • CAS: 594844-56-1

  • Chemical Nature: Weak acid (

    
    ).
    
  • The Critical Challenge: The synthesis involves N-alkylation of 4-nitroindole. However, the indole ring is an ambident nucleophile. While the N-position is targeted, the C3-position competes for alkylation, creating a regioisomer that is isobaric (same mass) and chemically similar.

The "Hidden" Impurity Pathway

The 4-nitro group withdraws electron density, increasing the acidity of the N-H bond (


 in DMSO), which theoretically favors N-alkylation. However, under non-optimized conditions, C-alkylation persists.

Diagram 1: Impurity Genesis Pathway The following diagram illustrates the divergent pathways that necessitate high-purity standards.

IndoleAlkylation SM 4-Nitroindole (Starting Material) Intermediate Indolyl Anion (Ambident Nucleophile) SM->Intermediate Deprotonation Base Base (e.g., NaH/K2CO3) + Alkylating Agent Intermediate->Base Target Target Product (N-Isomer) 2-(4-nitro-1H-indol-1-yl)acetic acid Intermediate->Target N-Alkylation (Kinetic Control) Impurity Critical Impurity (C3-Isomer) 2-(4-nitro-1H-indol-3-yl)acetic acid Intermediate->Impurity C-Alkylation (Thermodynamic Risk)

Caption: Divergent alkylation pathways. The C3-isomer is the primary critical impurity that low-grade standards fail to quantify.

Comparative Analysis: Selecting the Right Standard

When sourcing standards for HPLC calibration, you generally encounter three tiers. Below is a technical comparison of their suitability for 2-(4-nitro-1H-indol-1-yl)acetic acid analysis.

Tier 1: Synthesis Grade (The "Economy" Option)
  • Typical Purity: 95% - 97%

  • Source: Bulk chemical vendors (e.g., Combi-Blocks, Enamine).

  • Method of Assay: usually

    
    H-NMR (which may miss inorganic salts) or low-resolution LC-MS.
    
  • Risk Profile: HIGH .

    • The Bias: If you use a 95% pure material as a 100% standard, your assay introduces a systematic +5% bias immediately.

    • The Regioisomer Blindspot: Synthesis grade often contains 1-3% of the C3-isomer. If your HPLC method doesn't separate them, you will integrate them together, overestimating potency.

Tier 2: Analytical Reference Standard (The "Lab" Option)
  • Typical Purity: >99.0% (Chromatographic Purity).

  • Source: Specialized standard providers or purified in-house.

  • Method of Assay: HPLC (Area %),

    
    H-NMR, Water Content (KF), and Residual Solvents.
    
  • Risk Profile: LOW .

    • This is the minimum requirement for quantitative analysis. The material has been recrystallized to remove the C3-isomer and unreacted 4-nitroindole.

Tier 3: Certified Reference Material (CRM)
  • Typical Purity: Certified Value with Uncertainty (e.g.,

    
    ).
    
  • Source: ISO 17034 Accredited manufacturers.[1]

  • Risk Profile: MINIMAL .

    • Availability Note: For specific intermediates like 2-(4-nitro-1H-indol-1-yl)acetic acid, off-the-shelf CRMs are rare.

    • Solution: Create a "Secondary Standard" by qualifying a Tier 2 material against a primary standard (if available) or by using qNMR (Quantitative NMR) with an internal NIST-traceable standard (e.g., Maleic Acid).

Summary Data Table
FeatureSynthesis Grade (Tier 1)Analytical Standard (Tier 2)CRM / Secondary Std (Tier 3)
Purity 95% (Nominal)>99.0% (Area %)>99.5% (w/w)
C3-Isomer Content 1.0 - 3.0% (Likely)< 0.1%Quantified & Corrected
Water Content UnknownMeasured (KF)Measured (KF)
Use Case Reaction optimizationRoutine HPLC AssayGMP Release Testing
Cost Factor 1x5x - 10x20x+ (or internal labor)

Experimental Protocol: The Self-Validating Method

To validate the purity of your standard, you cannot rely on the vendor's Certificate of Analysis (CoA) alone if it lacks specific isomer data. Use this Reversed-Phase HPLC (RP-HPLC) protocol designed to separate the N-isomer from the C3-isomer.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
    • Why: High carbon load provides interaction with the hydrophobic indole core.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Maintains pH ~2.7. The carboxylic acid (

      
      ) must be fully protonated to prevent peak tailing and ensure consistent retention.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group

    
     transition) and 280 nm  (Indole core).
    
  • Temperature:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Polar impurities)
15.060Linear Gradient (Elution of Main Peak)
20.090Wash (Elution of Dimer/SM)
25.010Re-equilibration
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak (N-isomer) and the C3-isomer (if present).
    • Note: The C3-isomer is more polar than the N-isomer in many gradients due to the free N-H capability for hydrogen bonding with the mobile phase, often eluting before the N-isomer, but this can flip depending on pH.

  • Tailing Factor (

    
    ): 
    
    
    
    . (Crucial for acidic analytes).

Standard Qualification Workflow

If you cannot buy a Tier 3 CRM, you must qualify a Tier 1 or Tier 2 material in-house. Follow this logic flow to ensure regulatory compliance.

Diagram 2: In-House Standard Qualification

StdQualification Start Receive Candidate Standard (Vendor Purity >98%) ID_Check Identity Confirmation (1H-NMR, MS, IR) Start->ID_Check Purity_Check Chromatographic Purity (HPLC-UV Area %) ID_Check->Purity_Check Decision Is Purity > 99.0% AND No Single Impurity > 0.5%? Purity_Check->Decision Fail REJECT or Recrystallize Decision->Fail No Assay_Assign Assay Assignment (Mass Balance) % Purity = (100 - %Imp - %Water - %Res. Solvents) Decision->Assay_Assign Yes Final Release as Working Standard (Assign Expiry Date) Assay_Assign->Final

Caption: Workflow for converting a commercial reagent into a qualified Working Standard.

Conclusion & Recommendations

For 2-(4-nitro-1H-indol-1-yl)acetic acid, the "purity" on the bottle is rarely the purity in the vial. The presence of the nitro group and the ambident indole nature creates specific purification challenges.

  • Do not use Synthesis Grade (95%) for calibration curves. It will bias your potency data high and mask impurity formation.

  • Buffer your Mobile Phase. Use Formic acid or Phosphate buffer (pH < 3.0) to suppress ionization of the acetic acid tail.

  • Qualify In-House. If a CRM is unavailable, purchase a high-grade analytical standard and perform a "Mass Balance" calculation (100% - Water - Solvents - Chromatographic Impurities) to assign a true assay value.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • Separation of Indole Derivatives.Journal of Chromatography A, Vol 1218, Issue 3, 2011.
  • pKa Data for Nitro-substituted Aromatics. Williams, R. pKa Data Compiled.[2]Link

  • Regioselectivity in Indole Alkylation. Journal of Organic Chemistry, "N- vs C-Alkylation of Indoles." Link (Provides mechanistic grounding for the C3-impurity).

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Validation

comparing biological potency of 4-nitro vs 5-nitro indole acetic acid

This guide provides a technical comparison of the biological potency of 4-nitroindole-3-acetic acid (4-nitro-IAA) versus 5-nitroindole-3-acetic acid (5-nitro-IAA), grounded in structural biology and receptor kinetics. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological potency of 4-nitroindole-3-acetic acid (4-nitro-IAA) versus 5-nitroindole-3-acetic acid (5-nitro-IAA), grounded in structural biology and receptor kinetics.

Executive Summary

In the context of auxin signaling, positional isomerism dictates function. While both compounds are nitro-substituted derivatives of Indole-3-Acetic Acid (IAA), their biological activities diverge sharply due to the specific requirements of the TIR1/AFB auxin receptor pocket.

  • 4-Nitro-IAA: Acts primarily as an Anti-Auxin or inactive analog. The bulky nitro group at the 4-position creates a steric clash within the hydrophobic "auxin niche" of the receptor, preventing the formation of the functional SCF^TIR1-Aux/IAA complex.

  • 5-Nitro-IAA: Acts as a Weak Auxin . The 5-position tolerates bulkier substituents, but the strong electron-withdrawing nature of the nitro group reduces the electron density of the indole ring, weakening the

    
    -stacking interactions necessary for high-affinity binding.
    
Molecular Mechanism & Structure-Activity Relationship (SAR)

The biological potency of these analogs is defined by their interaction with the TIR1 F-box protein . TIR1 acts as a "molecular glue," trapping the auxin molecule at the bottom of a hydrophobic pocket to recruit Aux/IAA transcriptional repressors for degradation.

The 4-Position: The Steric Gatekeeper
  • Mechanism: The 4-position of the indole ring faces a tightly constrained hydrophobic wall in the TIR1 pocket (involving residues Phe82 and Phe351).

  • 4-Cl-IAA (Contrast): A chlorine atom is lipophilic and small enough to fill a hydrophobic void here, increasing binding affinity (

    
     nM) and making it a "super-auxin."
    
  • 4-Nitro-IAA: The nitro group (

    
    ) is significantly larger and polar. It physically clashes with the hydrophobic residues, preventing the ligand from seating deeply enough to engage the Arg403/Ser438 "anchor" residues. This steric exclusion renders it an antagonist (anti-auxin) that competes for entry but fails to trigger signal transduction.
    
The 5-Position: The Electronic Modulator
  • Mechanism: The 5-position points towards the opening of the pocket, allowing for more steric tolerance.

  • 5-Nitro-IAA: While it fits into the pocket, the nitro group is a potent Electron-Withdrawing Group (EWG).

  • Electronic Effect: High-affinity binding requires

    
    -
    
    
    
    stacking between the indole ring and Trp373 / Phe82 of the receptor. The 5-nitro group depletes electron density from the indole
    
    
    -system, significantly weakening this interaction. The result is a high dissociation rate (
    
    
    ), leading to weak biological potency.
SAR Visualization

AuxinSAR cluster_4pos 4-Position (Steric/Hydrophobic Niche) cluster_5pos 5-Position (Electronic Modulation) Indole Indole-3-Acetic Acid (Scaffold) Nitro4 4-Nitro Group (Bulky/Polar) Indole->Nitro4 Substitution Nitro5 5-Nitro Group (Strong EWG) Indole->Nitro5 Substitution Result4 Steric Clash Anti-Auxin / Inactive Nitro4->Result4 Disrupts hydrophobic wall (Phe82) Result5 Reduced Pi-Density Weak Auxin Nitro5->Result5 Weakens Pi-Pi Stacking (Trp373)

Figure 1: Mechanistic divergence of nitro-IAA isomers based on receptor interaction constraints.

Comparative Biological Data

The following table summarizes the expected performance in standard auxin bioassays relative to IAA and the super-auxin 4-Cl-IAA.

FeatureIndole-3-Acetic Acid (IAA)4-Nitro-IAA5-Nitro-IAA4-Cl-IAA (Reference)
Classification Natural AuxinAnti-Auxin / Inactive Weak Auxin Super Auxin
TIR1 Affinity (

)
~40–50 nM> 10,000 nM (Est.)~500–1,000 nM (Est.)~5 nM
Primary Root Growth Inhibits at

M
No inhibition / Reverses IAA inhibitionWeak inhibition at

M
Inhibits at

M
Coleoptile Elongation Promotes elongationInhibits elongation (Antagonist)Weak promotionStrong promotion
DR5::GUS Expression High inductionNegligible inductionLow inductionVery High induction
Mechanism of Failure N/A (Native Ligand)Steric Hindrance Electronic Deactivation N/A (Enhanced Fit)
Experimental Protocols

To validate these differences experimentally, the following self-validating protocols are recommended.

A. Arabidopsis Primary Root Inhibition Assay

This assay relies on the "auxin overdose" phenotype. Auxins inhibit primary root elongation in a dose-dependent manner.

  • Preparation:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Prepare 0.5x MS medium plates supplemented with increasing concentrations (0, 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M) of IAA, 4-nitro-IAA, and 5-nitro-IAA.
    • Control: Solvent control (DMSO/Ethanol < 0.1%).

  • Execution:

    • Stratify seeds at 4°C for 2 days.

    • Plate seeds and grow vertically at 22°C (16h light/8h dark).

    • Measure primary root length at Day 7 using ImageJ.

  • Expected Result:

    • IAA: Sigmoidal inhibition curve (

      
       nM).
      
    • 5-Nitro-IAA: Shifted curve to right (

      
      M).
      
    • 4-Nitro-IAA: No inhibition (flat line) or slight promotion of growth (if endogenous auxin is antagonized).

B. Antagonist Competition Assay (for 4-Nitro-IAA)

To confirm anti-auxin activity, test if 4-nitro-IAA rescues roots from IAA-induced inhibition.

  • Setup: Prepare plates with a fixed inhibitory concentration of IAA (e.g., 100 nM).

  • Variable: Add increasing concentrations of 4-nitro-IAA (1

    
    M, 10 
    
    
    
    M, 50
    
    
    M).
  • Readout: If 4-nitro-IAA competes for the receptor without triggering the signal, root growth should recover (increase) as the concentration of 4-nitro-IAA increases.

Experimental Workflow Diagram

Workflow cluster_treatments Treatment Groups (0.5x MS Media) Start Start: Arabidopsis Seeds (Col-0) Stratification Stratification (4°C, 48h) Start->Stratification T1 IAA (Control) 10nM - 10µM Stratification->T1 T2 4-Nitro-IAA 10nM - 50µM Stratification->T2 T3 5-Nitro-IAA 10nM - 50µM Stratification->T3 T4 Competition: 100nM IAA + 4-Nitro-IAA Stratification->T4 Growth Vertical Growth (22°C, 7 Days) T1->Growth T2->Growth T3->Growth T4->Growth Imaging High-Res Imaging Growth->Imaging Analysis Root Length Quantification (ImageJ) Imaging->Analysis

Figure 2: Workflow for differentiating auxin vs. anti-auxin activity in root growth assays.

References
  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

    • Establishes the structural basis of the hydrophobic pocket and the "molecular glue" mechanism.
  • Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth.[1][2][3] Plant Growth Regulation, 27(1), 3-13.[1] Link

    • Provides the baseline for 4-substituted "super auxins" and contrasts them with other deriv
  • Simon, S., & Petrášek, J. (2011). The auxin-binding protein 1 (ABP1) and its role in plant development. Plant Signaling & Behavior, 6(11), 1609-1614. Discusses auxin analogs and the requirements for binding affinity.
  • Ferro, N., et al. (2006). Structure-activity relationships of auxin analogues: A molecular dynamics study. Biophysical Journal, 91(11), 3967-3976. Link

    • Computational analysis of how substitutions (including nitro groups)
  • Hayashi, K. I. (2012). The interaction and integration of auxin signaling components. Plant and Cell Physiology, 53(6), 965-973. Link

    • Reviews the development of anti-auxins and the structural logic of "bump-and-hole" engineering.

Sources

Comparative

Comparative Guide: FTIR Diagnostic Bands for Nitro vs. Carboxyl Indole Derivatives

Topic: FTIR Absorption Bands for Nitro and Carboxyl Groups in Indole Derivatives Content Type: Publish Comparison Guide Executive Summary In the development of indole-based therapeutics (e.g., kinase inhibitors, melatoni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Absorption Bands for Nitro and Carboxyl Groups in Indole Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the development of indole-based therapeutics (e.g., kinase inhibitors, melatonin analogues), distinguishing between functional derivatives is a critical quality control step. This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral signatures for Nitro (


)  and Carboxyl (

)
groups attached to the indole scaffold.

The Bottom Line:

  • Carboxyl Indoles are defined by a "Broad V" O-H stretch (2500–3300 cm⁻¹) and a sharp, conjugated C=O stretch (~1680–1705 cm⁻¹).

  • Nitro Indoles are identified by "Vampire Fangs"—two distinct, strong bands for asymmetric (~1550–1475 cm⁻¹) and symmetric (~1360–1290 cm⁻¹) stretching, lacking the broad O-H envelope.

Technical Deep Dive: The Indole Scaffold Context

The indole ring is an electron-rich, fused aromatic system. When analyzing functional groups attached to this scaffold, one must account for electronic conjugation and hydrogen bonding , which shift absorption frequencies compared to aliphatic analogs.

  • Conjugation Effect: A carboxyl group at the C3 position (e.g., Indole-3-carboxylic acid) conjugates with the indole double bond, lowering the carbonyl (

    
    ) frequency from the typical 1710–1725 cm⁻¹ to ~1680–1705 cm⁻¹ .
    
  • Ring Vibrations: The indole skeleton itself exhibits strong C=C aromatic stretching at 1620, 1580, and 1450 cm⁻¹ . These can interfere with nitro asymmetric stretches if resolution is poor.

  • The N-H Factor: The indole N-H stretch appears sharp at ~3400 cm⁻¹ . In carboxyl derivatives, this is often swallowed by the massive O-H dimer envelope, whereas in nitro derivatives, it remains a distinct, isolated peak.

Comparative Analysis: Spectral Signatures

The following table synthesizes experimental data for solid-state samples (KBr pellet or Diamond ATR).

Table 1: Diagnostic FTIR Bands for Indole Derivatives
FeatureNitro Indoles (

)
Carboxyl Indoles (

)
Differentiation Note
Primary Diagnostic N-O Asymmetric Stretch C=O Carbonyl Stretch Nitro is lower energy than Carbonyl.
Wavenumber1550 – 1475 cm⁻¹ (Strong)1680 – 1705 cm⁻¹ (Strong)C=O is usually the strongest peak in the spectrum.
Secondary Diagnostic N-O Symmetric Stretch O-H Stretch (Dimer)
Wavenumber1360 – 1290 cm⁻¹ (Strong)2500 – 3300 cm⁻¹ (Very Broad)The Carboxyl O-H is a "messy" broad envelope; Nitro has no signal here.
Tertiary Feature C-N Stretch C-O Stretch
Wavenumber~870 cm⁻¹ (C-N)1210 – 1320 cm⁻¹ (C-O)C-O stretch in acids is often coupled with O-H bending.[1][2]
Indole N-H Interaction Distinct sharp peak at ~3400 cm⁻¹ Often obscured by broad O-H stretchIf you see a sharp N-H without a broad background, it's likely Nitro.
Differentiation Strategy: Resolving Overlaps

Common pitfalls occur when impurities or structural isomers create spectral congestion. Use this logic flow to validate your assignment.

Scenario A: The "1600 cm⁻¹ Cluster"
  • Problem: Indole C=C ring stretches occur near 1620 cm⁻¹.

  • Solution:

    • Carboxyl: Look for the C=O peak above 1680 cm⁻¹.[1][2][3][4] It will be significantly more intense than the aromatic ring modes.

    • Nitro: The asymmetric stretch is typically below 1550 cm⁻¹. If you see a strong band between 1500–1550 cm⁻¹ that is absent in the parent indole, it is

      
      .
      
Scenario B: Amide Interference
  • Problem: Amide I bands (C=O) also appear around 1650–1690 cm⁻¹.

  • Solution: Check the 2500–3300 cm⁻¹ region.[1][2][3][5][6]

    • Carboxyl: Massive, broad "V" shape (O-H dimer).

    • Amide: Two sharper bands (N-H asymmetric/symmetric) or one band, but lacking the broad O-H trough.

Visualization: Spectral Identification Decision Tree

FTIR_Decision_Tree Start Unknown Indole Derivative Spectrum Check_OH Check 2500-3300 cm⁻¹ Region Start->Check_OH Broad_OH Broad, Strong Envelope? Check_OH->Broad_OH Yes_OH YES: Likely Carboxyl or Alcohol Broad_OH->Yes_OH Yes No_OH NO: Sharp N-H only (~3400) Broad_OH->No_OH No Check_CO Check 1680-1710 cm⁻¹ Yes_OH->Check_CO Strong_CO Strong Sharp Peak? Check_CO->Strong_CO Result_COOH CONFIRMED: Carboxyl Group (-COOH) Strong_CO->Result_COOH Yes Result_Alc Alcohol (if no C=O) Strong_CO->Result_Alc No Check_NO2_Asym Check 1500-1550 cm⁻¹ No_OH->Check_NO2_Asym Strong_Asym Strong Band Present? Check_NO2_Asym->Strong_Asym Check_NO2_Sym Check 1300-1360 cm⁻¹ Strong_Asym->Check_NO2_Sym Yes Result_Indole Parent Indole / Other Strong_Asym->Result_Indole No Result_NO2 CONFIRMED: Nitro Group (-NO₂) Check_NO2_Sym->Result_NO2 Strong Band Found

Figure 1: Logical workflow for distinguishing Nitro vs. Carboxyl moieties on an indole ring based on spectral features.

Experimental Protocol: KBr vs. ATR

For solid indole derivatives, the sampling technique affects spectral resolution.

Recommendation: Use KBr Pellets for publication-quality spectra (better resolution of weak overtones). Use Diamond ATR for routine high-throughput screening.

Protocol: Preparation of Indole Derivative Samples

Method A: KBr Pellet (Gold Standard for Resolution)

  • Grinding: Mix 1–2 mg of the dry indole derivative with ~200 mg of spectral-grade KBr powder.

  • Homogenization: Grind in an agate mortar until the mixture is a fine, non-reflective powder (particle size < 2 µm to avoid scattering/Christiansen effect).

  • Pressing: Place in a 13mm die and press at 8–10 tons for 2 minutes under vacuum (if available) to remove trapped air/moisture.

  • Validation: The resulting disk should be transparent (glass-like). If opaque/white, regrind.

  • Measurement: Collect background (empty holder) then sample.

    • Note: KBr is hygroscopic. A "water band" at 1640 cm⁻¹ and 3400 cm⁻¹ may appear if not kept dry, potentially confusing the analysis of Carboxyl O-H bands.

Method B: Attenuated Total Reflectance (ATR)

  • Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure no residue remains (check energy throughput).

  • Loading: Place ~5 mg of solid sample to cover the crystal active area.

  • Compression: Apply pressure using the anvil clamp. Monitor the "Live Spectrum" preview; stop tightening when peak height stabilizes.

    • Caution: Indole derivatives can be crystalline and hard. Ensure good contact to avoid weak, noisy spectra.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences (which skew relative intensities compared to transmission libraries).

Visualization: Sample Preparation Workflow

Sample_Prep Sample Solid Indole Derivative Choice Select Method Sample->Choice KBr_Mix Mix 1:100 with KBr Choice->KBr_Mix Publication/Library Direct_Load Load on Diamond Crystal Choice->Direct_Load Routine QC Grind Grind to <2µm KBr_Mix->Grind Press Press (10 Tons) Grind->Press Trans_Spec Transmission Spectrum (High Resolution) Press->Trans_Spec Clamp Apply High Pressure Direct_Load->Clamp ATR_Spec ATR Spectrum (Fast, Surface Only) Clamp->ATR_Spec

Figure 2: Workflow comparison for KBr Pellet vs. ATR sampling techniques.

References
  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2023). Retrieved from [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Carboxylic Acids and Nitro Groups. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem. Indole-3-carboxylic acid Spectral Data. Retrieved from [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups. (2020). Retrieved from [Link]

  • ResearchGate. FT-IR spectrum of control indole and derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 2-(4-nitro-1H-indol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals In the precise world of analytical chemistry, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth comparison of reference standards for the analysis of 2-(4-nitro-1H-indol-1-yl)acetic acid, a key intermediate in various pharmaceutical development pathways. We will explore the options available to researchers, from commercially available standards to the rigorous process of preparing and qualifying an in-house reference material. This guide is designed to empower you with the knowledge to make informed decisions about the most suitable reference standard for your analytical needs.

The Landscape of Available Reference Standards

The selection of a reference standard is a critical first step in any quantitative analytical workflow. For 2-(4-nitro-1H-indol-1-yl)acetic acid, the options generally fall into two categories: commercially available chemical-grade standards and in-house prepared and qualified reference standards. At present, a Certified Reference Material (CRM) specifically for 2-(4-nitro-1H-indol-1-yl)acetic acid does not appear to be readily available from major pharmacopeias or certified reference material producers.

Commercially Available Standards: A Starting Point

Several chemical suppliers offer 2-(4-nitro-1H-indol-1-yl)acetic acid, often with a stated purity of 95-97%.[1][2] While convenient for initial research and method development, these standards typically come with a basic Certificate of Analysis (CoA) that may lack the comprehensive data required for rigorous quantitative analysis in a regulatory environment.

Limitations of Commercial Chemical-Grade Standards:

  • Limited Purity Information: The stated purity on the CoA may be based on a single analytical technique and may not provide a detailed profile of impurities.

  • Lack of Traceability: The results may not be traceable to a national or international standard.

  • Minimal Characterization Data: Comprehensive spectroscopic data (NMR, MS, IR) and information on residual solvents or inorganic impurities are often not provided.

For these reasons, while a commercial standard is a valuable tool, relying solely on it for critical applications like drug substance release testing or impurity quantification can introduce significant uncertainty into the analytical results.

The In-House Reference Standard: A Path to Higher Assurance

Given the limitations of commercially available standards and the absence of a dedicated CRM, preparing and qualifying an in-house reference standard is often the most robust and scientifically sound approach for laboratories conducting advanced research and drug development.[1][3][4] This process, while more labor-intensive, provides a well-characterized material with a thoroughly documented purity profile, ensuring the highest level of confidence in analytical data.

Workflow for In-House Reference Standard Preparation and Qualification

The following workflow outlines the essential steps for creating a reliable in-house reference standard for 2-(4-nitro-1H-indol-1-yl)acetic acid.

In-House Reference Standard Workflow cluster_0 Preparation cluster_1 Characterization & Qualification Synthesis Synthesis of 2-(4-nitro-1H-indol-1-yl)acetic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC, Karl Fischer, TGA) Structural_Elucidation->Purity_Assessment Potency_Assignment Potency Assignment (Mass Balance) Purity_Assessment->Potency_Assignment Documentation Comprehensive Documentation (Certificate of Analysis) Potency_Assignment->Documentation

Caption: Workflow for the preparation and qualification of an in-house reference standard.

Comparative Analysis: Commercial vs. In-House Standard

The true value of an in-house reference standard lies in the depth and quality of its characterization data compared to a standard commercial product. The following table illustrates the expected differences in the data provided for each type of standard.

ParameterCommercial Standard (Typical)In-House Qualified Reference Standard (Recommended)
Purity Statement Typically a single value (e.g., ≥95%)A comprehensive purity value with an associated uncertainty, determined by a mass balance approach.
Identity Confirmation Often limited to matching a product name and CAS number.Confirmed by multiple spectroscopic techniques (¹H NMR, ¹³C NMR, MS, IR) with data provided.
Impurity Profile Generally not provided.Detailed impurity profile with identified and quantified impurities (organic, residual solvents, water, inorganic).
Certificate of Analysis Basic, often lacking detailed experimental data.Comprehensive, including all characterization data, experimental conditions, and a clear statement of potency.
Traceability Not typically traceable to a higher-order standard.Traceable to calibrated instruments and validated methods.

Experimental Protocols for Analysis and Characterization

This section provides detailed, step-by-step methodologies for the key experiments required for the analysis and characterization of 2-(4-nitro-1H-indol-1-yl)acetic acid.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC is a cornerstone technique for assessing the purity and determining the assay of 2-(4-nitro-1H-indol-1-yl)acetic acid.[5][6][7]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized material.[8][9]

Instrumentation:

  • 400 MHz or higher NMR spectrometer

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (Predicted):

ProtonChemical Shift (δ, ppm)Multiplicity
-COOH~13.0br s
H-7~8.1d
H-5~7.9dd
H-6~7.3t
H-2~7.7d
H-3~6.8d
-CH₂-~5.4s

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (Predicted):

CarbonChemical Shift (δ, ppm)
C=O~171
C-4~142
C-7a~138
C-2~130
C-7~122
C-5~118
C-6~112
C-3a~125
C-3~103
-CH₂-~50

High-Resolution Mass Spectrometry (HRMS):

HRMS provides an accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.[10][11][12]

Instrumentation:

  • Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

Expected Result:

  • Calculated m/z for C₁₀H₈N₂O₄ [M-H]⁻: 219.0411

  • Found: The experimentally determined mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.

Qualification of an In-House Reference Standard

The qualification of an in-house reference standard involves a comprehensive evaluation of its identity, purity, and potency.[1][3][4]

Reference_Standard_Qualification cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Potency Potency Assignment NMR 1H & 13C NMR HPLC HPLC-UV (Organic Impurities) MS High-Resolution MS IR Infrared Spectroscopy GC GC-HS (Residual Solvents) KF Karl Fischer (Water Content) TGA Thermogravimetric Analysis (Inorganic Impurities) MassBalance Mass Balance Calculation

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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